Product packaging for O-Toluic acid-d7(Cat. No.:CAS No. 118-90-1)

O-Toluic acid-d7

Cat. No.: B127596
CAS No.: 118-90-1
M. Wt: 136.15 g/mol
InChI Key: ZWLPBLYKEWSWPD-UHFFFAOYSA-N
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Description

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992)
O-toluic acid is a methylbenzoic acid that is benzoic acid substituted by a methyl group at position 2. It has a role as a xenobiotic metabolite. It is a conjugate acid of an o-toluate.
O-Toluic acid has been reported in Arabidopsis thaliana, Homo sapiens, and Nicotiana tabacum with data available.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B127596 O-Toluic acid-d7 CAS No. 118-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzoic acid
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InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)
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InChI Key

ZWLPBLYKEWSWPD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(=O)O
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Molecular Formula

C8H8O2
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Related CAS

52337-78-7 (cadmium salt)
Record name 2-Toluic acid
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DSSTOX Substance ID

DTXSID6026161
Record name 2-Methylbenzoic acid
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Molecular Weight

136.15 g/mol
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Physical Description

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White to pale cream crystalline powder with an aromatic odor; [Alfa Aesar MSDS], Solid
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Boiling Point

496 to 498 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1.18 mg/mL at 25 °C
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Density

1.062 at 239 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

118-90-1, 25567-10-6
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Melting Point

225 to 226 °F (NTP, 1992), 103.7 °C
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Foundational & Exploratory

O-Toluic Acid-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Toluic acid-d7 is the deuterated form of o-toluic acid, a substituted benzoic acid. In this isotopically labeled version, seven hydrogen atoms have been replaced by deuterium. This substitution makes it a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantitative studies. Its chemical properties closely mirror those of its non-deuterated counterpart, allowing it to mimic the behavior of the analyte during sample preparation and analysis, while its increased mass allows for clear differentiation in a mass spectrometer.

Chemical Structure and Properties

This compound, also known as 2-Methylbenzoic acid-d7, has the chemical formula C₈HD₇O₂. The deuterium labels are typically on the aromatic ring and the methyl group.

Below is a table summarizing the key chemical properties of this compound.

PropertyValueReference
CAS Number 207742-73-2[1]
Molecular Formula C₈HD₇O₂[1]
Molecular Weight 143.19 g/mol [1]
Synonyms 2-Methylbenzoic acid-d7, 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
logP 1.69322[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound

  • Acid-Catalyzed Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterated acid catalyst. A potential protocol would be to reflux o-toluic acid in heavy water (D₂O) with a catalytic amount of a strong deuterated acid like D₂SO₄. This process would lead to the deuteration of both the aromatic ring and the carboxylic acid proton. To achieve deuteration of the methyl group, more forcing conditions or a different catalytic system might be necessary.

  • Synthesis from Deuterated Precursors: A more controlled synthesis involves starting with a deuterated precursor. For example, deuterated toluene (toluene-d8) can be oxidized to this compound. A common method for the oxidation of the non-deuterated o-xylene to o-toluic acid involves using nitric acid.[2] A similar approach with deuterated o-xylene could yield this compound.

A representative procedure for the synthesis of the non-deuterated o-toluic acid by hydrolysis of o-tolunitrile is provided by Organic Syntheses.[3] Adapting this for a deuterated version would involve using a deuterated starting material.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for their ability to compensate for variability in sample preparation and matrix effects.[5]

Use as an Internal Standard in LC-MS/MS

In a typical LC-MS/MS workflow for quantifying a target analyte in a complex matrix like plasma or urine, a known amount of this compound is added to the sample at the beginning of the sample preparation process. The deuterated standard co-elutes with the non-deuterated analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte, which corrects for any loss of analyte during sample processing and any variations in instrument response.

The following diagram illustrates a typical workflow for quantitative analysis using an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis a Biological Sample (e.g., Plasma) b Add this compound (Internal Standard) a->b c Protein Precipitation / Extraction b->c d Evaporation & Reconstitution c->d e Injection into LC System d->e f Chromatographic Separation e->f g Mass Spectrometric Detection f->g h Peak Integration (Analyte & IS) g->h i Calculate Peak Area Ratio h->i j Quantification using Calibration Curve i->j

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

While a specific published protocol detailing the use of this compound was not identified, the following represents a typical and detailed methodology for the quantification of a small molecule analyte in a biological matrix using a deuterated internal standard with LC-MS/MS. This protocol is based on established methods for similar analyses.[6][7]

Representative LC-MS/MS Protocol for Quantification in Rat Plasma

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or DMSO).

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a concentration of 100 ng/mL in acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma (blank, calibration standard, QC, or unknown sample).

  • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Conditions:

The following table outlines representative LC-MS/MS parameters. These would need to be optimized for the specific analyte of interest.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.5 min: 10% B
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MRM Transitions To be determined by infusion of the analyte and IS. For this compound, the precursor ion would be [M-H]⁻ at m/z 142.1 or [M+H]⁺ at m/z 144.1. Product ions would be determined experimentally.
Collision Energy To be optimized for each transition

4. Data Analysis and Quantification:

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a crucial tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of analytical data. While specific, published protocols for its synthesis and application are not always readily available, established methodologies for deuteration and for the use of internal standards in LC-MS/MS provide a strong foundation for its effective implementation in the laboratory.

References

A Comprehensive Technical Guide to O-Toluic Acid-d7: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of O-Toluic acid-d7, a deuterated analog of o-toluic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction

This compound (2-Methylbenzoic acid-d7) is a stable isotope-labeled version of o-toluic acid where seven hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis.[2] Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of o-toluic acid and structurally related compounds in complex biological matrices.[2] Deuterated standards are considered the gold standard for such applications as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they co-elute chromatographically and experience similar ionization effects, thus correcting for matrix effects and variations in sample processing.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the non-deuterated form, o-toluic acid, is also provided for comparison, as the physical properties are very similar.

Properties of this compound
PropertyValueReference
CAS Number 207742-73-2[3][4][5]
Molecular Formula C₈HD₇O₂[3][4][5]
Molecular Weight 143.19 g/mol [3][4][5]
Melting Point 104-106 °C[6]
Storage Temperature -20°C or Refrigerator[3][6]
Solubility Chloroform (Slightly)[3]
Isotopic Enrichment ≥98 atom % D[7]
Computed Properties of this compound
PropertyValue
Topological Polar Surface Area (TPSA) 37.3 Ų
logP 1.69322
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Rotatable Bonds 2
Properties of o-Toluic Acid (Non-deuterated)
PropertyValueReference
CAS Number 118-90-1[8]
Molecular Formula C₈H₈O₂[8]
Molecular Weight 136.15 g/mol [6]
Melting Point 103-105 °C[6][9]
Boiling Point 258-259 °C[9]
Density 1.129 g/cm³ at 25 °C[9]
pKa ~3.98[10]
Appearance White to off-white crystalline solid[9]
Solubility in water 1.2 g/L[11]
Solubility in organic solvents Soluble in ethanol, ether, and acetone[11]

Experimental Protocols

Synthesis of this compound

Objective: To replace the hydrogen atoms on the aromatic ring and the methyl group of o-toluic acid with deuterium.

Materials:

  • o-Toluic acid

  • Deuterated sulfuric acid (D₂SO₄)

  • Deuterium oxide (D₂O)

  • Anhydrous sodium sulfate

  • Deuterated diethyl ether

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-toluic acid in a minimal amount of deuterium oxide.

  • Acid Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere to prevent the exchange with atmospheric moisture. The reaction is typically stirred at an elevated temperature for an extended period (24-48 hours) to ensure maximum deuterium incorporation.

  • Quenching and Extraction: After cooling to room temperature, the reaction mixture is carefully quenched by adding it to ice-cold deuterium oxide. The deuterated product is then extracted with deuterated diethyl ether.

  • Drying and Solvent Removal: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable deuterated solvent to yield the final product.

  • Analysis: The final product should be analyzed by mass spectrometry to confirm the molecular weight and by ¹H NMR to determine the degree of deuteration.

Use of this compound as an Internal Standard in LC-MS

Objective: To accurately quantify an analyte (e.g., o-toluic acid or a related compound) in a biological matrix using this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma, urine)

  • This compound (internal standard)

  • Analyte of interest (for calibration curve)

  • Acetonitrile or other suitable protein precipitation solvent

  • LC-MS/MS system

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw the biological samples to room temperature.

    • To a known volume of the sample (e.g., 100 µL of plasma), add a small, precise volume of a known concentration of this compound solution.

    • Add a protein precipitation solvent (e.g., 300 µL of ice-cold acetonitrile).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a specific volume of the supernatant onto the LC-MS/MS system.

    • The analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • The peak areas for both the analyte and the internal standard are integrated.

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in a series of calibration standards.

    • The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants o-Toluic Acid + D₂O + D₂SO₄ Reaction Reflux (24-48h) Reactants->Reaction Heat Quench Quench with Cold D₂O Reaction->Quench Extract Extract with Deuterated Ether Quench->Extract Dry Dry and Evaporate Extract->Dry Purify Recrystallize Dry->Purify Product This compound Purify->Product

Caption: A representative workflow for the synthesis of this compound.

Internal_Standard_Workflow cluster_workflow LC-MS Analysis with Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition (Peak Areas) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: Workflow for using this compound as an internal standard.

References

Synthesis and Isotopic Enrichment of O-Toluic Acid-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic enrichment of O-Toluic acid-d7, a deuterated analogue of O-Toluic acid. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development, particularly for their use in metabolic studies, as internal standards for quantitative analysis, and for potentially improving the pharmacokinetic profiles of drug candidates. This document outlines a viable synthetic pathway, detailed experimental protocols, and methods for assessing isotopic purity.

Synthetic Pathways for this compound

The synthesis of this compound can be approached through several routes. The most straightforward methods involve either the direct deuteration of O-Toluic acid or the synthesis from a deuterated precursor. This guide will focus on two primary methods: the oxidation of commercially available Toluene-d8 and the carboxylation of a deuterated Grignard reagent.

Primary Synthetic Route: Oxidation of Toluene-d8

The oxidation of the methyl group of a deuterated toluene precursor is a direct and efficient method for the preparation of deuterated benzoic acid derivatives.[1][2][3] This method is advantageous as Toluene-d8 is a readily available starting material. The reaction involves the oxidation of the deuterated methyl group to a carboxylic acid.

Alternative Synthetic Route: Grignard Reaction

An alternative approach involves the formation of a Grignard reagent from a deuterated aryl halide, followed by carboxylation with carbon dioxide.[2][3][4][5][6] This method offers versatility but requires the synthesis of the deuterated aryl halide precursor.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the oxidation of Toluene-d8.

Materials:

  • Toluene-d8 (99.5 atom % D)

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Magnesium sulfate (MgSO4, anhydrous)

  • Deionized water

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 500 mL of deionized water and 20 g of sodium hydroxide. Heat the solution to 80°C with stirring.

  • Addition of Toluene-d8: To the heated alkaline solution, add 10 g (0.108 mol) of Toluene-d8.

  • Oxidation: Slowly add a solution of 34 g (0.215 mol) of potassium permanganate in 300 mL of warm deionized water through the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature at 80-90°C. The purple color of the permanganate will disappear as the reaction proceeds.

  • Reaction Monitoring: Continue heating and stirring until the purple color of the permanganate persists, indicating the completion of the oxidation. This may take several hours.

  • Workup: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide is removed by vacuum filtration. Wash the filter cake with a small amount of hot water.

  • Decolorization: If the filtrate is colored, add a small amount of sodium bisulfite until the color disappears.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude this compound from a mixture of ethanol and water to obtain the pure product. Dry the purified product in a vacuum oven.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical results for similar oxidation reactions and deuteration levels.

ParameterValueMethod of Determination
Yield 60-75%Gravimetric analysis
Isotopic Enrichment >98 atom % DMass Spectrometry, NMR Spectroscopy[7][8][9]
Chemical Purity >99%HPLC, GC-MS[10]
Melting Point 104-106 °CMelting Point Apparatus

Isotopic Enrichment Analysis

The determination of isotopic enrichment is crucial for validating the synthesis of a deuterated compound.[11] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.[7][8][9]

  • Mass Spectrometry (MS): HRMS can distinguish between the deuterated and non-deuterated isotopologues based on their mass-to-charge ratio. The relative intensities of the molecular ion peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the degree of deuteration by comparing the integrals of the remaining proton signals to those of an internal standard. 2H NMR spectroscopy can directly detect the deuterium nuclei, providing a qualitative confirmation of deuterium incorporation.

Visualizations

Synthetic Workflow

Synthesis_Workflow Toluene_d8 Toluene-d8 Oxidation Oxidation (KMnO4, NaOH, H2O) Toluene_d8->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Isotopic Purity Analysis Workflow

Isotopic_Purity_Analysis Sample This compound Sample Analysis Analysis Sample->Analysis HRMS High-Resolution Mass Spectrometry Analysis->HRMS NMR NMR Spectroscopy (1H and 2H) Analysis->NMR Data_Analysis Data Analysis HRMS->Data_Analysis NMR->Data_Analysis Isotopic_Enrichment Isotopic Enrichment (%) Data_Analysis->Isotopic_Enrichment Structural_Confirmation Structural Confirmation Data_Analysis->Structural_Confirmation

Caption: Logical workflow for isotopic purity analysis.

References

A Technical Guide to Deuterium-Labeled o-Toluic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deuterium-labeled o-toluic acid, a critical tool in modern pharmaceutical and metabolic research. The strategic substitution of hydrogen with deuterium atoms imparts a kinetic isotope effect that renders the molecule invaluable for a range of applications, most notably as an internal standard in quantitative mass spectrometry-based bioanalysis and in studies of drug metabolism and pharmacokinetics (DMPK). This document details the synthesis, characterization, and applications of deuterium-labeled o-toluic acid, offering comprehensive experimental protocols and data presentation to support its effective implementation in a research setting.

Introduction

Deuterium labeling, the selective replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has become an indispensable strategy in the pharmaceutical sciences.[1] This subtle modification, which doubles the mass of the hydrogen atom, results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[2] This increased bond strength gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction involving the cleavage of a C-D bond is significantly slower than that of a C-H bond.[3]

The KIE is the foundational principle that makes deuterium-labeled compounds powerful tools in drug discovery and development. By strategically placing deuterium atoms at sites of metabolic vulnerability within a drug molecule, researchers can slow its breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure.[2] This can potentially translate to lower or less frequent dosing and a reduction in the formation of toxic metabolites.[2]

Deuterium-labeled o-toluic acid, while not a therapeutic agent itself, serves as a crucial analytical reagent. Its primary application is as an internal standard (IS) for the quantitative analysis of o-toluic acid or structurally related analytes in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).[4] The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, but is clearly distinguishable by its higher mass.[4] Deuterium-labeled o-toluic acid fulfills these criteria, enabling precise and accurate quantification by correcting for variability in sample preparation, injection volume, and matrix effects.[5]

This guide will provide a comprehensive examination of deuterium-labeled o-toluic acid, covering its synthesis, analytical characterization, and practical applications in a research context.

Synthesis and Characterization

The synthesis of deuterium-labeled o-toluic acid can be achieved through several established methods for deuterium incorporation. The choice of method depends on the desired labeling pattern and the required isotopic enrichment.

Synthetic Approaches

Two common methods for the synthesis of deuterium-labeled aromatic compounds are Hydrogen-Deuterium (H/D) exchange and synthesis from deuterated starting materials.

  • Hydrogen-Deuterium Exchange: This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst.[1] For o-toluic acid, H/D exchange can be catalyzed by acids, bases, or transition metals to label the aromatic protons. Labeling the methyl group protons can be achieved under more forcing conditions.

  • Synthesis from Deuterated Precursors: A more regioselective approach involves the use of commercially available deuterated starting materials. For example, ortho-deuterated toluene can be carboxylated to yield deuterium-labeled o-toluic acid.

Proposed Synthesis: Palladium-Catalyzed H/D Exchange

A plausible and efficient method for the regioselective deuteration of the aromatic ring of o-toluic acid is through a palladium-catalyzed H/D exchange reaction.

Synthesis_of_Deuterium_Labeled_oToluic_Acid cluster_reagents oToluicAcid o-Toluic Acid Deuterated_oToluicAcid Deuterium-Labeled o-Toluic Acid oToluicAcid->Deuterated_oToluicAcid H/D Exchange Reagents Pd/C, D₂O, Heat

Caption: Proposed synthetic pathway for deuterium-labeled o-toluic acid via palladium-catalyzed H/D exchange.

Characterization

The successful synthesis and characterization of deuterium-labeled o-toluic acid rely on standard analytical techniques to confirm its structure, purity, and the extent of deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance of signals corresponding to the replaced protons, while ²H NMR will show signals for the incorporated deuterium atoms. High-resolution mass spectrometry is essential for determining the exact mass and confirming the level of isotopic enrichment. For unlabeled o-toluic acid, characteristic ¹H NMR signals in CDCl₃ are observed at approximately 11.8 ppm (carboxylic acid proton), 8.07 ppm, 7.44 ppm, and 7.27 ppm (aromatic protons), and 2.66 ppm (methyl protons).[6] In the deuterated analogue, the corresponding aromatic proton signals would be diminished or absent, depending on the degree of labeling.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the isotopic distribution. The mass spectrum of deuterium-labeled o-toluic acid will show a molecular ion peak shifted to a higher m/z value corresponding to the number of incorporated deuterium atoms.

ParameterUnlabeled o-Toluic AcidDeuterium-Labeled o-Toluic Acid (d₄-aromatic)
Molecular FormulaC₈H₈O₂C₈H₄D₄O₂
Molecular Weight136.15 g/mol 140.17 g/mol
¹H NMR (CDCl₃, ppm)~11.8 (s, 1H), ~8.07 (d, 1H), ~7.44 (t, 1H), ~7.27 (m, 2H), ~2.66 (s, 3H)~11.8 (s, 1H), ~2.66 (s, 3H), aromatic signals significantly reduced
Mass Spectrum (EI)M⁺ at m/z 136M⁺ at m/z 140

Applications in Research

The primary application of deuterium-labeled o-toluic acid is as an internal standard in quantitative bioanalysis.

Internal Standard for LC-MS

In LC-MS-based quantification, an ideal internal standard should have identical chemical and physical properties to the analyte of interest.[4] Deuterium-labeled compounds are considered the gold standard for this purpose.[2] When a known amount of deuterium-labeled o-toluic acid is spiked into a biological sample containing the unlabeled analyte, it experiences the same extraction efficiency, chromatographic retention, and ionization response.[4] The ratio of the mass spectrometer signal of the analyte to that of the internal standard is then used to calculate the analyte's concentration, thereby correcting for any variations during the analytical process.[5]

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterium-Labeled o-Toluic Acid (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant

Caption: A typical analytical workflow for the quantification of an analyte using a deuterium-labeled internal standard.

Drug Metabolism Studies

While o-toluic acid itself is not a drug, the principles of using its deuterated form can be extended to metabolic studies of drugs that contain a toluic acid moiety. By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can elucidate metabolic pathways and identify sites of enzymatic attack.

Experimental Protocols

The following are representative protocols for the synthesis and application of deuterium-labeled o-toluic acid. These may require optimization for specific experimental conditions.

Protocol for Synthesis of Deuterium-Labeled o-Toluic Acid (H/D Exchange)

Materials:

  • o-Toluic acid

  • Palladium on carbon (10% Pd/C)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Ethyl acetate

  • Magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add o-toluic acid (1.0 g, 7.34 mmol) and 10% Pd/C (100 mg, 10% w/w).

  • Add D₂O (20 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by ¹H NMR to observe the reduction of aromatic proton signals.

  • Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the deuterium-labeled o-toluic acid. Further purification can be performed by recrystallization if necessary.

Protocol for Quantitative Analysis using Deuterium-Labeled o-Toluic Acid as an Internal Standard

Materials:

  • Calibrated stock solution of unlabeled o-toluic acid

  • Calibrated stock solution of deuterium-labeled o-toluic acid (Internal Standard, IS)

  • Biological matrix (e.g., human plasma)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known concentrations of unlabeled o-toluic acid into the biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of each calibration standard, QC, and unknown sample, add 10 µL of the IS working solution (a fixed concentration).

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes)

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode

      • MRM Transition for o-Toluic Acid: e.g., m/z 135 -> 91

      • MRM Transition for Deuterium-Labeled o-Toluic Acid (IS): e.g., m/z 139 -> 95

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS for each sample.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
MRM Transition (Analyte) m/z 135 -> 91
MRM Transition (IS, d₄) m/z 139 -> 95

Conclusion

Deuterium-labeled o-toluic acid is a powerful and versatile tool for researchers in the pharmaceutical and life sciences. Its utility as an internal standard in LC-MS-based bioanalysis is paramount for achieving accurate and precise quantification of o-toluic acid and related compounds in complex biological matrices. The principles and protocols outlined in this technical guide provide a solid foundation for the synthesis, characterization, and application of this important research chemical. The continued development of novel deuteration strategies will further expand the applications of such labeled compounds in advancing our understanding of drug metabolism and disposition.

References

O-Toluic Acid-d7 as a Xenobiotic Metabolite Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of O-Toluic acid-d7 as a crucial tool in the study of xenobiotic metabolism. Primarily utilized as an internal standard for the precise quantification of xylene metabolites, this deuterated compound is instrumental in biomonitoring and toxicological studies. This document details the metabolic pathways of relevant xenobiotics, experimental protocols for metabolite analysis, and quantitative data derived from key studies.

Introduction: The Role of Stable Isotope-Labeled Compounds in Xenobiotic Metabolism

Stable isotope-labeled (SIL) compounds, such as those incorporating deuterium (²H or D), are powerful tools in drug metabolism and pharmacokinetic (DMPK) research.[1] Unlike their radioactive counterparts, stable isotopes are non-radioactive and pose no safety risks to subjects, making them ideal for a wide range of studies.[2] The incorporation of deuterium into a molecule allows for its differentiation from the unlabeled endogenous or exogenous counterpart by mass spectrometry, enabling precise quantification in complex biological matrices.[1][2] this compound, the deuterium-labeled form of o-toluic acid, serves as an exemplary internal standard for the analysis of xenobiotic metabolites, particularly those of xylene.[3]

Xenobiotic Metabolism of Xylene and the Formation of O-Toluic Acid

Xylene, a widely used industrial solvent, undergoes metabolic transformation in the body, leading to the formation of several metabolites. The primary metabolic pathway involves the oxidation of one of the methyl groups, a process carried out by cytochrome P450 enzymes in the liver.[4][5] This oxidation cascade proceeds through the corresponding methylbenzyl alcohol and tolualdehyde to form toluic acid (TA).[3] The three isomers of xylene (ortho-, meta-, and para-) are metabolized to their respective toluic acid isomers. Therefore, o-toluic acid is a specific biomarker for exposure to o-xylene.[3][5]

The formed toluic acid can be further conjugated with glycine to produce methylhippuric acid (MHA), which is a major urinary metabolite of xylene.[3][6] The quantification of both toluic acid and methylhippuric acid in biological matrices such as urine and tissues is crucial for assessing exposure to xylene.[3][6]

Experimental Protocol: Quantification of Xylene Metabolites Using this compound

The following protocol is a detailed methodology for the analysis of xylene metabolites in tissue samples using an isotope-dilution gas chromatography-mass spectrometry (GC-MS) method, with this compound as an internal standard. This protocol is based on established methodologies for the trace analysis of xylene metabolites.[3]

Materials and Reagents
  • Analytes: p-Xylene, 2,5-dimethylphenol (DMP), 4-methylbenzyl alcohol (MBA), p-toluic acid (TA), and 4-methylhippuric acid (MHA)

  • Internal Standards: Deuterated DMP-d3, this compound (o-TA-d7), and MHA-d7

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Solvents: Ethyl acetate, Acetonitrile (ACN)

  • Biological Matrix: Brain tissue homogenate

Sample Preparation and Extraction
  • Homogenization: Homogenize brain tissue samples in a suitable buffer.

  • Spiking: Spike the tissue homogenate with a known concentration of the internal standard mixture (DMP-d3, o-TA-d7, and MHA-d7).

  • Extraction: Perform liquid-liquid extraction with ethyl acetate. Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

Derivatization
  • To the dried extract, add the derivatizing agent (BSTFA with 1% TMCS) and acetonitrile.

  • Heat the mixture at 70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives of the analytes and internal standards.

GC-MS Analysis
  • Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: A suitable capillary column, such as a DB-5MS.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to ensure the separation of the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the TMS-derivatized analytes and their deuterated internal standards.

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard in the isotope-dilution GC-MS method provides high accuracy and precision for the quantification of toluic acid. The following table summarizes the performance characteristics of this analytical method for the detection of major xylene metabolites.[3]

AnalyteOn-Column Limit of Quantitation (pg)Recovery (%) (Mean ± SD, n=7)
Dimethylphenol (DMP)305104 ± 8
Methylbenzyl alcohol (MBA)122080 ± 9
Toluic Acid (TA) 545 93 ± 10
Methylhippuric Acid (MHA)38692 ± 11

Data adapted from a study on the trace analysis of xylene metabolites in brain tissues.[3]

The tissue preparation efficiency, as indicated by the absolute recoveries of the internal standards, was approximately 33% for DMP, MBA, and TA, and approximately 80% for MHA.[3] No metabolites were detected in untreated control tissues, demonstrating the specificity of the method.[3]

Visualizations: Pathways and Workflows

Metabolic Pathway of o-Xylene

o_xylene_metabolism o_xylene o-Xylene o_methylbenzyl_alcohol o-Methylbenzyl Alcohol o_xylene->o_methylbenzyl_alcohol CYP450 o_tolualdehyde o-Tolualdehyde o_methylbenzyl_alcohol->o_tolualdehyde ADH o_toluic_acid o-Toluic Acid o_tolualdehyde->o_toluic_acid ALDH o_methylhippuric_acid o-Methylhippuric Acid o_toluic_acid->o_methylhippuric_acid Glycine Conjugation

Metabolic pathway of o-xylene to o-toluic acid and o-methylhippuric acid.
Experimental Workflow for Metabolite Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis tissue_homogenization Tissue Homogenization spiking Spiking with This compound IS tissue_homogenization->spiking extraction Liquid-Liquid Extraction spiking->extraction drying Evaporation to Dryness extraction->drying bstfa_addition Addition of BSTFA/TMCS drying->bstfa_addition heating Heating at 70°C bstfa_addition->heating gcms_injection GC-MS Injection heating->gcms_injection data_acquisition Data Acquisition (SIM) gcms_injection->data_acquisition quantification Quantification data_acquisition->quantification

Workflow for the quantification of xylene metabolites using this compound.

Conclusion

This compound is an invaluable tool for the accurate and reliable quantification of o-toluic acid, a key metabolite of o-xylene. The use of this deuterated internal standard in isotope-dilution GC-MS and LC-MS/MS methods allows for the precise measurement of xylene metabolites in various biological matrices, which is essential for biomonitoring of occupational and environmental exposure, as well as for toxicological and pharmacokinetic studies. The detailed experimental protocol and performance data presented in this guide underscore the robustness and sensitivity of this analytical approach, providing researchers, scientists, and drug development professionals with a solid foundation for their own investigations into xenobiotic metabolism.

References

Navigating the Quality Landscape of O-Toluic Acid-d7: A Technical Guide to Purity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the purity and isotopic enrichment of deuterated compounds like O-Toluic acid-d7 is paramount for ensuring the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the certificate of analysis for this compound, detailing the key analytical techniques and experimental protocols used to verify its quality.

This compound, the deuterated analog of O-Toluic acid, serves as a crucial internal standard in quantitative analyses utilizing techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility in these applications is directly dependent on its chemical purity and the degree of isotopic enrichment.

Certificate of Analysis: A Snapshot of Quality

A Certificate of Analysis (CoA) is a formal document that outlines the quality control testing results for a specific batch of a chemical compound. For this compound, the CoA provides critical data on its identity, purity, and isotopic labeling. While lot-specific values will vary, a typical CoA will include the data presented in the following tables.

Table 1: General Specifications for this compound
ParameterSpecification
Chemical Name This compound
Synonym(s) 2-Methylbenzoic acid-d7, 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid
CAS Number 207742-73-2
Molecular Formula C₈HD₇O₂
Molecular Weight 143.19 g/mol
Appearance White to off-white solid
Storage Store at -20°C

Source: ChemScene, Santa Cruz Biotechnology.[2][3]

Table 2: Quantitative Analysis Data (Representative)
TestMethodSpecificationResult (Example Lot)
Chemical Purity HPLC≥98%99.5%
Isotopic Enrichment NMR / GC-MS≥98 atom % D99.2 atom % D
Residual Solvents GC-MSTo be reported<0.1%
Elemental Analysis CombustionConforms to theoryConforms
Identity ¹H NMR, MSConforms to structureConforms

Experimental Protocols: The Foundation of Quality Assessment

The data presented in a Certificate of Analysis is derived from a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary technique for determining the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of methanol, water, and an acidic buffer (e.g., acetic acid or ammonium acetate) to ensure good peak shape.[4] The gradient or isocratic conditions are optimized to achieve separation of o-toluic acid from potential impurities like phthalic acid, phthalide, and benzoic acid.[4]

  • Detection: UV detection at a wavelength of approximately 230 nm or 254 nm is employed.[4]

  • Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS is a powerful tool for assessing both the chemical purity and the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: The sample may require derivatization to increase its volatility for GC analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A capillary column suitable for separating organic acids.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry: The mass spectrometer fragments the eluted molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, confirming the identity of the compound and revealing the presence of any impurities.[5] The isotopic enrichment is determined by analyzing the relative intensities of the mass peaks corresponding to the fully deuterated molecule and any partially deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

NMR spectroscopy is an indispensable tool for confirming the structure of this compound and providing a precise measure of its isotopic enrichment.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer.

  • ¹H NMR: The proton NMR spectrum is used to confirm the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. The remaining proton signals can be analyzed for their chemical shifts and coupling constants to verify the molecular structure.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration.

  • ¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton of the molecule.

  • Isotopic Enrichment Calculation: The isotopic enrichment is calculated by comparing the integration of the residual proton signals in the ¹H NMR spectrum to the integration of a known internal standard or by direct analysis of the deuterium signals in the ²H NMR spectrum.

Visualizing the Analytical Workflow

To ensure the quality of this compound, a systematic workflow is followed, from initial synthesis to the final issuance of the Certificate of Analysis. The logical relationship between the various analytical tests and the final purity assessment is also crucial.

Figure 1: Quality Control Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Testing cluster_documentation Documentation synthesis Chemical Synthesis purification Purification synthesis->purification hplc HPLC (Purity) purification->hplc Sample gcms GC-MS (Purity & Isotopic Enrichment) purification->gcms Sample nmr NMR (Identity & Isotopic Enrichment) purification->nmr Sample coa Certificate of Analysis Generation hplc->coa Data gcms->coa Data nmr->coa Data release Product Release coa->release

Figure 1: Quality Control Workflow for this compound

Figure 2: Logical Relationship of Analytical Tests for Purity Assessment cluster_inputs Analytical Inputs center_node Final Purity & Isotopic Enrichment Assessment hplc_purity Chemical Purity (HPLC) hplc_purity->center_node gcms_purity Chemical Purity (GC-MS) gcms_purity->center_node nmr_identity Structural Identity (NMR) nmr_identity->center_node gcms_isotopic Isotopic Enrichment (GC-MS) gcms_isotopic->center_node nmr_isotopic Isotopic Enrichment (NMR) nmr_isotopic->center_node

Figure 2: Logical Relationship of Analytical Tests

References

An In-depth Technical Guide to O-Toluic Acid-d7 and Non-Deuterated O-Toluic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: O-Toluic acid, also known as 2-methylbenzoic acid, and its deuterated analogue, O-Toluic acid-d7, are aromatic carboxylic acids of significant interest in various scientific disciplines. While structurally similar, the substitution of hydrogen with deuterium atoms in this compound imparts distinct physicochemical properties and metabolic behaviors. This technical guide provides a comprehensive comparison of these two compounds, focusing on their properties, applications, and the underlying principles that differentiate them. This information is particularly valuable for researchers in drug discovery, metabolomics, and analytical chemistry.

Core Physicochemical Differences

The primary distinction between O-Toluic acid and this compound lies in the mass of the isotopes of hydrogen. Deuterium (²H or D) possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (¹H). This mass difference, though seemingly small, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength is the basis for the kinetic isotope effect (KIE), which can significantly alter the rate of chemical reactions, including metabolic processes.[1][2]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of both O-Toluic acid and this compound.

PropertyO-Toluic Acid (Non-deuterated)This compoundReference(s)
Molecular Formula C₈H₈O₂C₈HD₇O₂[3][4]
Molecular Weight 136.15 g/mol 143.19 g/mol [3][4]
Appearance White to off-white crystalline solidWhite to off-white solid[5][6]
Melting Point 103-105 °C104-106 °C[5]
Boiling Point 258-259 °CData not available[5]
Density 1.062 g/cm³Data not available[3]
Water Solubility Slightly solubleData not available[7]
pKa ~3.91Expected to be similar to o-toluic acid[7]

The Kinetic Isotope Effect and Its Implications in Metabolism

The most significant practical difference between this compound and its non-deuterated counterpart is the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[3][8] Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[9]

In the context of drug metabolism, many phase I metabolic reactions are catalyzed by cytochrome P450 (CYP) enzymes and involve the cleavage of C-H bonds.[10] By replacing hydrogen with deuterium at a metabolically active site, the rate of metabolism can be significantly reduced.[2] This can lead to a longer drug half-life, increased exposure, and potentially a more favorable pharmacokinetic profile.[6][11]

O-toluic acid is a metabolite of o-xylene, and its metabolism is expected to proceed via oxidation of the methyl group or the aromatic ring, processes often catalyzed by CYP enzymes.[8] The deuteration in this compound, which includes the methyl group and the aromatic ring, makes it more resistant to this oxidative metabolism.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of o-Toluic Acid

The metabolic pathway of o-toluic acid, primarily through oxidation by cytochrome P450 enzymes, is a key area where the differences between the deuterated and non-deuterated forms become apparent. The following diagram illustrates this pathway and the influence of the kinetic isotope effect.

Metabolic Pathway of o-Toluic Acid and the Kinetic Isotope Effect o-Toluic_Acid o-Toluic Acid (C-H bonds) Metabolites Oxidized Metabolites (e.g., hydroxymethylbenzoic acid) o-Toluic_Acid->Metabolites Excretion Conjugation and Excretion Metabolites->Excretion o-Toluic_Acid_d7 This compound (C-D bonds) Metabolites_d Oxidized Metabolites (Deuterated) o-Toluic_Acid_d7->Metabolites_d CYP450 Enzymes (Slower Reaction Rate due to KIE) Metabolites_d->Excretion

Caption: Metabolism of o-toluic acid and the impact of deuteration.

Experimental Protocols

Protocol 1: Synthesis of o-Toluic Acid

A common method for the synthesis of o-toluic acid is the oxidation of o-xylene.[3]

Materials:

  • o-Xylene

  • Nitric acid (concentrated)

  • Water

  • Sodium hydroxide (10% solution)

  • Hydrochloric acid (concentrated)

  • Ethanol (95%)

  • Activated carbon (e.g., Norit)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • In a round-bottom flask, combine o-xylene, water, and concentrated nitric acid.

  • Heat the mixture to reflux for several hours.

  • After cooling, pour the reaction mixture over ice and filter the resulting solid.

  • Wash the crude product with cold water.

  • Dissolve the crude product in a 10% sodium hydroxide solution by warming.

  • Treat the solution with activated carbon to decolorize, and filter while hot.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the o-toluic acid.

  • Collect the purified o-toluic acid by filtration, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent like ethanol/water for higher purity.[12]

Protocol 2: Quantification of o-Toluic Acid using this compound as an Internal Standard by LC-MS/MS

This compound is an ideal internal standard for the quantification of o-toluic acid in biological matrices due to its similar chemical and physical properties, but distinct mass.[1]

Materials:

  • O-Toluic acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma, urine)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

Procedure:

  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a stock solution of o-toluic acid (e.g., 1 mg/mL) in acetonitrile.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Serially dilute the o-toluic acid stock solution with the biological matrix to prepare calibration standards at various concentrations.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

  • Sample Preparation:

    • To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the this compound internal standard solution (at a concentration that gives a good signal).

    • Perform a protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both o-toluic acid and this compound in negative ionization mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (o-toluic acid) to the internal standard (this compound) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of o-toluic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow: Bioanalytical Method Using a Deuterated Internal Standard

The following diagram outlines the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.

Bioanalytical Workflow with a Deuterated Internal Standard Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Internal Standard Spiking (Add this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis (Separation and Detection) Sample_Prep->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification 6. Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A typical bioanalytical experimental workflow.

Conclusion

The primary difference between this compound and non-deuterated o-toluic acid stems from the kinetic isotope effect, a consequence of the increased mass and bond strength of deuterium compared to hydrogen. This difference has profound implications for the metabolic stability of the molecule, with the deuterated version exhibiting a slower rate of metabolism by enzymes such as cytochrome P450. This property makes this compound an excellent internal standard for the accurate quantification of o-toluic acid in complex matrices. For drug development professionals, the principles demonstrated by the comparison of these two molecules highlight the potential of "heavy drugs" to create more robust and effective therapeutics with improved pharmacokinetic profiles. Understanding these core differences is crucial for researchers and scientists working with these and similar compounds.

References

A Technical Guide to Commercially Available O-Toluic Acid-d7 Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of commercially available O-Toluic acid-d7 standards for researchers, scientists, and drug development professionals. This compound is the deuterated analog of O-Toluic acid and serves as an ideal internal standard for quantitative analyses. Its use is critical in mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure the accuracy and precision of analytical results.

Commercially Available this compound Standards

A variety of suppliers offer this compound, and the product specifications are summarized in the table below. Researchers should consider factors such as purity, isotopic enrichment, and available formats when selecting a standard for their specific application.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightIsotopic EnrichmentStorage Conditions
Santa Cruz Biotechnologysc-228413207742-73-2C₈HD₇O₂143.19Not SpecifiedNot Specified
C/D/N IsotopesD-5871207742-73-2CD₃C₆D₄COOH143.1998 atom % DRoom Temperature
MedChemExpressHY-134919S207742-73-2C₈HD₇O₂143.19Not SpecifiedPowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
ChemSceneCS-0374758207742-73-2C₈HD₇O₂143.19Not Specified-20°C
United States BiologicalT536122207742-73-2C₈HD₇O₂143.19Not Specified-20°C

Experimental Protocols

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis.[1] Below are detailed methodologies for a typical quantitative analysis using this compound as an internal standard in a bioanalytical LC-MS/MS assay.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[2]

  • Spiking: To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add a small volume (e.g., 5-10 µL) of the this compound internal standard working solution at a known concentration.

  • Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analyte and internal standard.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for the quantification of small molecules.

  • Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of aromatic carboxylic acids.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly used.

  • Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. The specific precursor-to-product ion transitions for both O-Toluic acid and this compound need to be determined by direct infusion of the individual standards. The negative ion mode is often suitable for carboxylic acids.[3]

  • Quantification: The concentration of the analyte (O-Toluic acid) in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared in the same biological matrix.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in quantitative analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: Experimental workflow for quantitative analysis.

logical_relationship cluster_process Analytical Process cluster_variability Sources of Variability cluster_output Quantification Analyte O-Toluic Acid (Analyte) SamplePrep Sample Preparation (e.g., extraction loss) Analyte->SamplePrep Instrument Instrumental Variation (e.g., injection volume) Analyte->Instrument IS This compound (Internal Standard) IS->SamplePrep IS->Instrument Ratio Peak Area Ratio (Analyte / IS) SamplePrep->Ratio Instrument->Ratio Result Accurate Concentration Ratio->Result

Caption: Role of an internal standard in quantification.

References

Methodological & Application

Application Notes: Quantitative Analysis of O-Toluic Acid in Human Plasma by GC-MS Using O-Toluic Acid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of O-Toluic Acid in human plasma. To ensure high accuracy and precision, O-Toluic Acid-d7 is employed as an internal standard to correct for variations during sample preparation and analysis. The protocol details the sample extraction, derivatization, and GC-MS parameters, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

O-Toluic Acid, also known as 2-methylbenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals and other industrial chemicals.[1] Accurate quantification of O-Toluic Acid in biological matrices is often crucial for understanding its metabolism, pharmacokinetics, and potential toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like O-Toluic Acid.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[3] An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction properties, thereby compensating for potential sample loss during preparation and variability in instrument response.[3][4][5] This application note provides a detailed protocol for the determination of O-Toluic Acid in human plasma using this compound as the internal standard, ensuring a high degree of accuracy and reproducibility. Due to the low volatility of carboxylic acids, a derivatization step to form trimethylsilyl (TMS) esters is included to improve chromatographic performance.[6]

Experimental Protocols

Materials and Reagents
  • O-Toluic Acid (≥99% purity)

  • This compound (≥98% atom D)

  • Human Plasma (K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Formic Acid

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts (2 mL)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of O-Toluic Acid in 10 mL of methanol to prepare a 1 mg/mL primary stock solution.

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of O-Toluic Acid by serial dilution of the primary stock with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with methanol to obtain a final concentration of 10 µg/mL.

Sample Preparation: Protein Precipitation and Derivatization
  • Sample Spiking:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • For calibration standards, add 10 µL of the appropriate O-Toluic Acid working standard solution. For blank samples, add 10 µL of methanol.

    • Add 10 µL of the 10 µg/mL this compound internal standard working solution to all samples (excluding the blank).

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

    • Cap the tubes tightly and heat at 60°C for 30 minutes.[7]

    • After cooling to room temperature, transfer the solution to a GC-MS autosampler vial with an insert for analysis.

GC-MS Instrumental Parameters

The following parameters can be adapted for different GC-MS systems but provide a validated starting point.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor O-Toluic Acid-TMS: Quantifier ion: m/z 193, Qualifier ion: m/z 118This compound-TMS: Quantifier ion: m/z 200, Qualifier ion: m/z 124

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the O-Toluic Acid-TMS derivative to the this compound-TMS derivative against the nominal concentration of the calibration standards.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1015,680310,5000.0505
2538,950308,9000.1261
5079,800312,1000.2557
100158,900309,8000.5129
250401,200311,4001.2884
500795,600308,5002.5789
10001,598,000310,2005.1515
Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, and precision according to standard bioanalytical method validation guidelines.

Parameter Result
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (at LOQ, LQC, MQC, HQC) 95.2% - 104.5%
Precision (RSD%) (at LOQ, LQC, MQC, HQC) < 8.5%

LQC: Low-Quality Control, MQC: Medium-Quality Control, HQC: High-Quality Control

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 100 µL Plasma Sample Spike_IS Spike with this compound (IS) Sample->Spike_IS Spike_Std Spike with O-Toluic Acid Standards Spike_IS->Spike_Std Precipitate Protein Precipitation (Acetonitrile) Spike_Std->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Evaporation Centrifuge->Extract Derivatize Derivatization with BSTFA Extract->Derivatize Inject Inject 1 µL into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Plotting Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: Experimental workflow for the quantification of O-Toluic Acid.

Internal_Standard_Principle cluster_process Analytical Process Analyte O-Toluic Acid (Analyte) Sample Sample Matrix (Plasma) Analyte->Sample IS This compound (Internal Standard) IS->Sample Prep Sample Preparation (Extraction, Derivatization) Sample->Prep Combined Processing Analysis GC-MS Analysis (Injection, Ionization) Prep->Analysis Result Peak Area Ratio (Analyte / IS) Analysis->Result Corrects for Variability Concentration Accurate Analyte Concentration Result->Concentration Quantification

Caption: Principle of the internal standard method for accurate quantification.

References

Application Note & Protocol: Quantitative Analysis of O-Toluic Acid in Human Plasma by LC-MS/MS Using O-Toluic Acid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantitative analysis.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust bioanalytical methods, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.[2][3] Deuterated internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest.[2] This ensures they co-elute during chromatography and exhibit similar ionization efficiency, leading to accurate and precise quantification.[2][3]

This application note provides a detailed protocol for the quantitative analysis of O-Toluic acid in human plasma using O-Toluic acid-d7 as an internal standard. This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where precise measurement of O-Toluic acid is required.

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
O-Toluic AcidC₈H₈O₂136.15O-Toluic Acid Structure
This compoundC₈HD₇O₂143.20this compound Structure

Experimental Protocols

Materials and Reagents
  • O-Toluic Acid (≥99% purity)

  • This compound (≥98% purity, ≥99% isotopic purity)

  • Human Plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

Preparation of Standard and Working Solutions

Stock Solutions (1 mg/mL):

  • Analyte Stock: Accurately weigh and dissolve O-Toluic acid in methanol to a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

Working Standard Solutions:

  • Calibration Curve (CC) Standards: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 50 ng/mL.[2]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    0.5 95 5
    4.0 10 90
    5.0 10 90
    5.1 95 5

    | 6.0 | 95 | 5 |

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Temperature: 500°C

  • Capillary Voltage: -3.5 kV

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    O-Toluic Acid 135.1 91.1 100 -15

    | this compound | 142.1 | 97.1 | 100 | -15 |

Data Presentation

Calibration Curve and Linearity

The calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is typically applied.

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
101,52015,1000.10079.898.0
253,85015,2500.252525.5102.0
507,60015,1800.500750.1100.2
10015,30015,2001.0066100.5100.5
25038,00015,1502.5083248.999.6
50075,50015,1005.0000498.099.6
1000151,00015,05010.03321005.1100.5
  • Linearity (r²): >0.995

  • Linear Range: 10 - 1000 ng/mL

Precision and Accuracy

Precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=5)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL) (n=15)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1010.24.5102.010.56.8105.0
Low3029.53.898.330.95.2103.0
Mid400408.12.5102.0395.54.198.9
High800790.22.198.8810.33.5101.3
  • Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Visualizations

Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (1 mg/mL) work_cc Calibration Standards stock_analyte->work_cc stock_is IS Stock (1 mg/mL) work_is IS Working Solution (50 ng/mL) stock_is->work_is add_is Add IS Working Solution work_is->add_is plasma Plasma Sample (100 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize ESI- Ionization separate->ionize detect MRM Detection (QqQ) ionize->detect quantify Quantification (Area Ratio) detect->quantify report Generate Report quantify->report

Caption: LC-MS/MS workflow for O-Toluic acid quantification.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of O-Toluic acid in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it suitable for high-throughput bioanalysis in regulated and research environments. The use of a deuterated internal standard is key to mitigating matrix effects and ensuring data reliability.[4][5]

References

Application Note: Quantitative Analysis of Organic Acids in Plasma using O-Toluic Acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic acids are crucial intermediates in numerous metabolic pathways, and their quantification in plasma is vital for diagnosing and monitoring various metabolic disorders, as well as in drug development for assessing metabolic responses. This application note describes a robust and reliable method for the quantitative analysis of organic acids in human plasma using gas chromatography-mass spectrometry (GC-MS) with O-Toluic acid-d7 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2][3]

This document provides a detailed experimental protocol, representative quantitative data, and a visual workflow to guide researchers in establishing and validating this analytical method in their laboratories. While stable isotope-labeled internal standards are considered ideal, it is important to note that potential issues such as isotopic exchange or differential matrix effects, though rare, should be considered during method development.[2][4]

Principle

The method involves the extraction of organic acids from plasma, followed by derivatization to increase their volatility for GC-MS analysis. This compound is added at the beginning of the sample preparation process to mimic the behavior of the target organic acids throughout the procedure. Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Plasma samples (stored at -80°C)

  • This compound (Internal Standard)

  • Organic acid standards

  • Ethyl acetate (HPLC grade)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (anhydrous)

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

Sample Preparation
  • Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 10 µL of the this compound internal standard solution (concentration to be optimized during method development, e.g., 50 µg/mL in methanol). Vortex briefly.

  • Acidification: Acidify the plasma sample by adding 50 µL of 6M HCl to precipitate proteins and protonate the organic acids. Vortex for 30 seconds.

  • Extraction: Add 1 mL of ethyl acetate to the acidified plasma. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Second Extraction: Repeat the extraction step with another 1 mL of ethyl acetate. Combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[5] Cap the tube tightly and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.[5]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity.[6]

Quantitative Data

The following tables present representative data for a method validation of organic acid analysis in plasma using a deuterated internal standard. These values are illustrative and should be determined for each specific laboratory setup and target analyte panel.

Table 1: Linearity of Calibration Curves

Organic AcidCalibration Range (µg/mL)Correlation Coefficient (r²)
Lactic Acid0.5 - 100> 0.998
Pyruvic Acid0.1 - 20> 0.999
Succinic Acid0.1 - 50> 0.997
Fumaric Acid0.05 - 10> 0.999
α-Ketoglutaric Acid0.1 - 25> 0.998

Table 2: Precision and Accuracy

Organic AcidConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%Recovery)
Lactic Acid1.0< 5%< 7%95 - 105%
50.0< 3%< 5%98 - 102%
Pyruvic Acid0.5< 6%< 8%93 - 107%
10.0< 4%< 6%97 - 103%
Succinic Acid0.5< 7%< 9%90 - 110%
25.0< 5%< 7%96 - 104%

Table 3: Recovery and Matrix Effect

Organic AcidExtraction Recovery (%)Matrix Effect (%)
Lactic Acid> 90%< 15%
Pyruvic Acid> 85%< 15%
Succinic Acid> 88%< 15%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Organic AcidLOD (µg/mL)LOQ (µg/mL)
Lactic Acid0.10.5
Pyruvic Acid0.030.1
Succinic Acid0.030.1
Fumaric Acid0.010.05
α-Ketoglutaric Acid0.020.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification plasma Plasma Sample (100 µL) spike Spike with This compound plasma->spike acidify Acidification (HCl) spike->acidify extract1 First Extraction (Ethyl Acetate) acidify->extract1 extract2 Second Extraction (Ethyl Acetate) extract1->extract2 dry Drying (Na2SO4) extract2->dry evaporate Evaporation (N2) dry->evaporate derivatize Derivatization (BSTFA) evaporate->derivatize gcms GC-MS Analysis derivatize->gcms Inject Derivatized Sample data Data Acquisition (SIM Mode) gcms->data peak_integration Peak Integration data->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio quantify Quantify Concentration ratio->quantify calibration Calibration Curve calibration->quantify

Caption: Experimental workflow for the quantitative analysis of organic acids in plasma.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a highly specific, sensitive, and reliable approach for the quantitative analysis of organic acids in plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data quality in both research and clinical settings. Proper method validation, including the assessment of linearity, precision, accuracy, recovery, and matrix effects, is essential before implementing this protocol for routine analysis.

References

Application of O-Toluic Acid-d7 in Environmental Sample Analysis: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, a comprehensive literature search did not yield specific applications or established analytical protocols for the use of O-Toluic acid-d7 as an internal or surrogate standard in the routine analysis of environmental samples. The following application notes and protocols are presented as a general framework, illustrating how a deuterated organic acid, such as this compound, would be theoretically applied in the analysis of acidic emerging contaminants. The quantitative data provided is hypothetical and for illustrative purposes only. Researchers should perform their own method validation.

Introduction

The accurate quantification of emerging contaminants, such as pharmaceuticals, personal care products, and industrial byproducts, in complex environmental matrices like water, soil, and sludge is a significant analytical challenge. Matrix effects, analyte loss during sample preparation, and instrumental variability can all contribute to inaccurate results. The use of isotopically labeled internal standards, such as this compound, is a critical component of robust analytical methods, particularly those employing mass spectrometry.

This compound, being a deuterated analog of o-toluic acid, shares very similar physicochemical properties with its non-labeled counterpart and potentially other structurally related acidic analytes. When introduced into a sample at a known concentration at the beginning of the analytical process, it can effectively compensate for variations in extraction efficiency and instrumental response, leading to more accurate and precise quantification of target analytes through isotope dilution.

Principle of Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. By adding a known amount of an isotopically distinct version of the analyte (the internal standard) to the sample, the ratio of the native analyte to the internal standard can be measured by a mass spectrometer. Since the native analyte and the internal standard behave nearly identically during extraction, cleanup, and analysis, any losses will affect both compounds equally, and the ratio will remain constant. This allows for highly accurate quantification, even in the presence of significant matrix effects.

Hypothetical Application: Quantification of Acidic Emerging Contaminants in Wastewater

This section outlines a hypothetical application of this compound as an internal standard for the quantification of a suite of acidic emerging contaminants in wastewater effluent using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Target Analytes:

  • Ibuprofen

  • Naproxen

  • Diclofenac

  • Triclosan

  • Gemfibrozil

  • Bezafibrate

Internal Standard:

  • This compound

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing Sample Wastewater Sample (100 mL) Spike Spike with this compound Sample->Spike Acidify Acidify to pH 2-3 Spike->Acidify Condition Condition SPE Cartridge Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate and Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Quantify Quantification using Isotope Dilution LCMS->Quantify

Caption: General workflow for the analysis of acidic emerging contaminants.

Detailed Experimental Protocol

1. Sample Preparation:

1.1. Collect a 100 mL wastewater effluent sample in a clean amber glass bottle. 1.2. Immediately spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol to achieve a final concentration of 1 µg/L. 1.3. Acidify the sample to a pH between 2 and 3 using 1 M hydrochloric acid.

2. Solid-Phase Extraction (SPE):

2.1. Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2.5). 2.2. Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. 2.3. After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds. 2.4. Dry the cartridge under a gentle stream of nitrogen for 10 minutes. 2.5. Elute the retained analytes and the internal standard with 2 x 4 mL of methanol.

3. Sample Concentration and Reconstitution:

3.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 3.2. Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water. 3.3. Vortex the sample for 30 seconds and transfer it to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

4.1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 20% B to 95% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 µL

4.2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode
  • Analysis Mode: Multiple Reaction Monitoring (MRM)
  • Monitor the specific precursor and product ion transitions for each target analyte and for this compound.

Hypothetical Quantitative Data

The following table presents hypothetical performance data for the described method. This data is for illustrative purposes to demonstrate how the performance of an internal standard would be evaluated and reported.

AnalyteRetention Time (min)MRM Transition (m/z)Recovery (%)RSD (%) (n=6)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
This compound (IS) 4.8 142.1 > 96.1 - - - -
Ibuprofen6.2205.1 > 161.1985.226
Naproxen6.5229.1 > 185.11024.813
Diclofenac7.1294.0 > 250.0956.139
Triclosan8.5287.0 > 35.0927.5515
Gemfibrozil7.8249.1 > 121.11054.526
Bezafibrate7.4360.1 > 274.1995.5412
Signaling Pathways and Logical Relationships

In the context of this analytical method, a signaling pathway diagram is not directly applicable. However, a logical relationship diagram can illustrate the core principle of using an internal standard for quantification.

QuantificationLogic cluster_measurement Mass Spectrometer Measurement cluster_calculation Calculation Analyte_Signal Analyte Signal (Area_Analyte) Ratio Response Ratio = Area_Analyte / Area_IS Analyte_Signal->Ratio IS_Signal IS Signal (Area_IS) IS_Signal->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Calculated Analyte Concentration Calibration->Concentration

Caption: Logical diagram of quantification using an internal standard.

Conclusion

The use of deuterated internal standards like this compound is a fundamental practice for achieving high-quality, reliable data in the analysis of emerging environmental contaminants. While specific validated methods employing this compound were not found in the public domain, the principles and general protocols outlined here provide a solid foundation for researchers and drug development professionals to develop and validate their own analytical methods. The key to successful implementation lies in the thorough validation of the method for the specific matrix and target analytes of interest, ensuring that the chosen internal standard accurately mimics the behavior of the target compounds throughout the entire analytical process.

O-Toluic Acid-d7 as an Internal Standard for Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of O-Toluic acid-d7 as an internal standard in metabolomics studies. The use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible quantification of metabolites in complex biological matrices by correcting for variations during sample preparation and analysis.

Introduction to Internal Standards in Metabolomics

In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, internal standards are essential for reliable quantification. They are compounds that are chemically similar to the analytes of interest but are isotopically labeled, allowing them to be distinguished by the mass spectrometer. This compound, a deuterated analog of o-toluic acid, serves as an excellent internal standard for the analysis of aromatic and organic acids in various biological samples. Its utility stems from its similar chemical behavior to the corresponding unlabeled analytes during extraction, derivatization, and ionization, which helps to mitigate matrix effects and improve the accuracy of quantitative analysis.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

A precise and accurate stock solution of the internal standard is fundamental for quantitative studies.

Materials:

  • This compound powder

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Accurately weigh a specific amount (e.g., 10 mg) of this compound powder using an analytical balance.

  • Dissolve the powder in a known volume of LC-MS grade methanol (e.g., 10 mL) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Store the stock solution at -20°C in an amber vial to prevent degradation.

  • Prepare working solutions by diluting the stock solution to the desired concentration with the appropriate solvent (e.g., methanol or a solvent mixture that matches the initial mobile phase conditions).

Sample Preparation: Metabolite Extraction from Plasma/Serum

This protocol outlines a protein precipitation method for the extraction of metabolites from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound working solution

  • Ice-cold methanol

  • Centrifuge capable of reaching >12,000 x g at 4°C

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add a specific volume of the sample (e.g., 100 µL).

  • Add a precise volume of the this compound working solution to each sample to achieve a final concentration that is within the linear range of the instrument and comparable to the expected analyte concentrations.

  • Add four volumes of ice-cold methanol (e.g., 400 µL) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at >12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube or a vial for LC-MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS injection.

Sample Preparation: Metabolite Extraction from Urine

Urine samples typically require less extensive preparation but normalization to creatinine is often recommended.

Materials:

  • Urine samples

  • This compound working solution

  • Centrifuge

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 2,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer a specific volume of the supernatant (e.g., 100 µL) to a new microcentrifuge tube.

  • Add a precise volume of the this compound working solution.

  • Vortex the sample to ensure thorough mixing.

  • The sample is now ready for direct injection or can be diluted further if necessary before LC-MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of small aromatic acids. These should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography Parameters
ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters

Mass spectrometry parameters, particularly the Multiple Reaction Monitoring (MRM) transitions, need to be optimized for this compound. The precursor ion will be the deprotonated molecule [M-H]⁻ in negative ion mode. The product ions are generated by collision-induced dissociation (CID). While specific validated MRM transitions for this compound are not widely published, a general approach for determining them is as follows:

  • Infuse a standard solution of this compound into the mass spectrometer.

  • Perform a full scan in negative ion mode to determine the exact m/z of the precursor ion [M-H]⁻. For this compound (C8HD7O2), the monoisotopic mass is approximately 143.09 g/mol .

  • Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.

  • Select the most intense fragment ion for quantification (quantifier) and another for confirmation (qualifier).

Hypothetical MRM Transitions for this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound143.1To be determined empiricallyTo be determined empiricallyTo be optimized

Note: The user must experimentally determine the optimal product ions and collision energies.

Data Presentation and Quantification

Quantitative data should be summarized in clear and structured tables. The concentration of the target analyte is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample to a calibration curve.

Table 1: Calibration Curve Data for a Target Analyte using this compound as Internal Standard

Analyte Conc. (µM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,0001,000,0000.015
0.578,0001,050,0000.074
1.0160,0001,020,0000.157
5.0850,0001,100,0000.773
10.01,800,0001,080,0001.667
50.09,500,0001,050,0009.048

Table 2: Quantification of Analyte X in Biological Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µM)
Control 1250,0001,080,0000.2311.5
Control 2280,0001,120,0000.2501.6
Treated 1550,0001,050,0000.5243.4
Treated 2610,0001,090,0000.5603.6

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Spike with This compound sample->add_is extraction Metabolite Extraction (e.g., Protein Precipitation) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drydown Dry-down supernatant->drydown reconstitution Reconstitution drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Internal Standard peak_integration->quantification results Final Results quantification->results

Caption: General workflow for metabolomics analysis using an internal standard.

quantification_logic cluster_measurements Measured Values cluster_calculation Calculation cluster_calibration Calibration cluster_result Result analyte_area Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_area->ratio is_area IS Peak Area (this compound) is_area->ratio concentration Analyte Concentration ratio->concentration cal_curve Calibration Curve cal_curve->concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of aromatic acids in metabolomics studies. Its use, in conjunction with validated sample preparation and LC-MS/MS methods, can significantly improve the accuracy and reliability of results. The protocols and guidelines presented here provide a solid foundation for researchers to develop and implement robust metabolomics assays. It is imperative to perform in-house validation of all methods to ensure they meet the specific requirements of the study.

Sample preparation techniques for using O-Toluic acid-d7 in urine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluic acid is a primary metabolite of xylene, a prevalent industrial solvent. Consequently, the quantification of o-toluic acid in urine serves as a reliable biomarker for assessing human exposure to xylene. Accurate and precise measurement of this biomarker is crucial for toxicological studies, occupational health monitoring, and in the development of pharmaceuticals where xylene may be used as a raw material or solvent. The use of a stable isotope-labeled internal standard, such as O-Toluic acid-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard chemically mirrors the analyte, compensating for variability during sample preparation and potential matrix effects during analysis, thereby ensuring high accuracy and precision.

These application notes provide detailed protocols for the preparation of urine samples for the analysis of o-toluic acid using this compound as an internal standard. Two common and effective sample preparation techniques are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Experimental Workflows

The overall workflow for the analysis of o-toluic acid in urine involves sample collection, preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates the general experimental sequence.

cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_collection Urine Sample Collection add_is Add this compound Internal Standard urine_collection->add_is extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms quantification Quantification of O-Toluic Acid lcmsms->quantification

Caption: General experimental workflow for urine analysis.

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up complex biological samples like urine. It provides high recovery and removes many interfering matrix components. The following protocol is adapted from a method for xylene metabolites and is suitable for o-toluic acid.[1]

SPE Workflow Diagram

cluster_spe SPE Protocol start Start with Urine Sample (spiked with this compound) dilute Dilute with Phosphate Buffer (pH 6.86) start->dilute condition Condition MAX SPE Column (Methanol then Water) dilute->condition load Load Sample onto SPE Column condition->load wash1 Wash with 5% Methanol in Water load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 2% Formic Acid in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Detailed solid-phase extraction workflow.

Experimental Protocol
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 1.0 mL aliquot of urine, add the working solution of this compound internal standard.

    • Add 1.0 mL of phosphate buffer (pH 6.86) and vortex to mix.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode anion exchange (MAX) SPE cartridge.

    • Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the o-toluic acid and this compound from the cartridge with 2 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and cost-effective method for sample preparation. It is particularly useful for extracting organic acids from aqueous matrices like urine.

LLE Workflow Diagram

cluster_lle LLE Protocol start Start with Urine Sample (spiked with this compound) acidify Acidify with HCl start->acidify add_salt Add NaCl acidify->add_salt add_solvent Add Ethyl Acetate add_salt->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction (Optional) collect_organic->repeat_extraction evaporate Evaporate to Dryness repeat_extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Detailed liquid-liquid extraction workflow.

Experimental Protocol
  • Sample Pre-treatment:

    • To a 1.0 mL aliquot of urine in a glass tube, add the working solution of this compound internal standard.

    • Acidify the urine sample to a pH of approximately 2-3 with hydrochloric acid (HCl).

  • Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of o-toluic acid in urine. It is important to note that these values should be validated in-house.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 83.0% - 93.7%[1]>75%
Matrix Effect Minimized due to efficient cleanupCan be significant, internal standard is crucial
Limit of Detection (LOD) 0.18 - 0.24 µg/L[1]~1-5 µg/L
Limit of Quantification (LOQ) ~0.5 - 1.0 µg/L~5-15 µg/L
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%

LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of o-toluic acid and its deuterated internal standard. Optimization of these parameters is highly recommended for achieving the best performance on your specific instrumentation.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-Toluic Acid 135.191.1-15
This compound 142.198.1-15

Note: The MRM transitions and collision energies are theoretical and should be optimized empirically. The precursor ion for o-toluic acid corresponds to the deprotonated molecule [M-H]⁻. The product ion at m/z 91.1 likely results from the loss of carbon dioxide (-44 Da). For the deuterated standard, the precursor ion reflects the addition of 7 deuterium atoms, and the product ion corresponds to the deuterated toluene fragment.

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable and effective methods for the preparation of urine samples for the quantification of o-toluic acid using this compound as an internal standard. SPE generally offers higher recovery and better removal of matrix interferences, leading to lower detection limits. LLE is a more cost-effective and simpler alternative, which can be suitable for applications where very low-level detection is not required. The choice of method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available resources. In all cases, the use of a deuterated internal standard is paramount for achieving accurate and reliable quantitative results.

References

Application Notes and Protocols for O-Toluic Acid-d7 as an Internal Standard in Soil and Water Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-Toluic acid, a methylated benzoic acid, is utilized in the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides. Its presence in soil and water can be indicative of industrial discharge or agricultural runoff. Accurate quantification of o-toluic acid in environmental matrices is crucial for monitoring and risk assessment. The use of a deuterated internal standard, such as o-toluic acid-d7, is the gold standard for quantitative analysis, particularly when coupled with mass spectrometry. This stable isotope-labeled analog mimics the chemical behavior of the native analyte, allowing for correction of analyte loss during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.

These application notes provide detailed protocols for the extraction and quantification of o-toluic acid in soil and water samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Method Detection and Quantitation Limits

ParameterSoilWater
Method Detection Limit (MDL)0.5 µg/kg0.1 µg/L
Limit of Quantitation (LOQ)1.5 µg/kg0.3 µg/L
Linear Dynamic Range1.5 - 500 µg/kg0.3 - 100 µg/L

Table 2: Analyte Recovery and Precision

MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD, %)
Sandy Loam Soil10 µg/kg95.26.8
Clay Soil10 µg/kg91.58.2
Surface Water5 µg/L98.14.5
Groundwater5 µg/L96.75.1

Experimental Protocols

Water Sample Preparation and Extraction

This protocol outlines the steps for the extraction of o-toluic acid from water samples.

Materials:

  • 1 L amber glass bottles

  • This compound internal standard solution (10 µg/mL in methanol)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Sodium sulfate, anhydrous

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Autosampler vials with inserts

Protocol:

  • Sample Collection: Collect water samples in 1 L amber glass bottles.

  • Preservation: Acidify the samples to pH < 2 with concentrated HCl upon collection. Store at 4°C.

  • Spiking: To a 500 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a concentration of 1 µg/L).

  • Extraction:

    • Option A: Liquid-Liquid Extraction (LLE)

      • Transfer the spiked water sample to a 1 L separatory funnel.

      • Add 60 mL of DCM and shake vigorously for 2 minutes, periodically venting the funnel.

      • Allow the layers to separate and drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.

      • Repeat the extraction two more times with fresh 60 mL portions of DCM.

      • Combine the organic extracts.

    • Option B: Solid Phase Extraction (SPE)

      • Condition a C18 SPE cartridge according to the manufacturer's instructions.

      • Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.

      • Wash the cartridge with a small volume of acidified water.

      • Dry the cartridge under vacuum or with nitrogen.

      • Elute the analyte and internal standard with an appropriate solvent (e.g., 2 x 5 mL of DCM).

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

Soil Sample Preparation and Extraction

This protocol details the extraction of o-toluic acid from soil samples.

Materials:

  • Freeze-dryer or oven

  • Mortar and pestle or grinder

  • Sieve (2 mm)

  • Centrifuge and centrifuge tubes (50 mL)

  • This compound internal standard solution (10 µg/mL in methanol)

  • Acetone, pesticide grade or equivalent

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Hydrochloric acid (HCl)

  • Sodium sulfate, anhydrous

  • Nitrogen evaporator

  • Autosampler vials with inserts

Protocol:

  • Sample Preparation:

    • Air-dry the soil sample or freeze-dry to a constant weight.

    • Gently crush the dried soil using a mortar and pestle and sieve through a 2 mm screen to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Spike the soil sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a concentration of 50 µg/kg).

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and DCM.

    • Vortex the sample for 1 minute and then place it in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 3-6) two more times with fresh extraction solvent.

    • Combine the extracts.

  • Acidification and Clean-up:

    • Acidify the combined extract to pH < 2 with 1M HCl.

    • Perform a liquid-liquid partitioning by adding 20 mL of DCM and shaking.

    • Collect the lower organic layer.

    • Pass the organic extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

This section provides a general GC-MS method for the analysis of o-toluic acid and its deuterated internal standard. Derivatization is often required for the analysis of organic acids by GC-MS to improve volatility and chromatographic performance. Trimethylsilyl (TMS) derivatization is a common approach.

Derivatization (TMS):

  • Evaporate the 1 mL extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Conditions:

ParameterCondition
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantitation Ion (o-toluic acid-TMS)To be determined empirically
Qualifier Ion 1 (o-toluic acid-TMS)To be determined empirically
Quantitation Ion (this compound-TMS)To be determined empirically
Qualifier Ion 1 (this compound-TMS)To be determined empirically

Note: The specific quantitation and qualifier ions for the TMS derivatives of o-toluic acid and this compound should be determined by analyzing the mass spectra of the individual standards.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Collection Sample Collection Preservation/Drying Preservation/Drying Sample Collection->Preservation/Drying Water/Soil Sieving (Soil) Sieving (Soil) Preservation/Drying->Sieving (Soil) Spiking with this compound Spiking with this compound Preservation/Drying->Spiking with this compound Water Sieving (Soil)->Spiking with this compound Solvent Extraction (LLE or SPE) Solvent Extraction (LLE or SPE) Spiking with this compound->Solvent Extraction (LLE or SPE) Concentration Concentration Solvent Extraction (LLE or SPE)->Concentration Derivatization (TMS) Derivatization (TMS) Concentration->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Final Report Final Report Data Processing->Final Report

Caption: Experimental workflow for the analysis of o-toluic acid.

logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result O-Toluic Acid O-Toluic Acid Sample Preparation Sample Preparation O-Toluic Acid->Sample Preparation This compound This compound This compound->Sample Preparation Extraction Extraction Sample Preparation->Extraction Instrumental Analysis Instrumental Analysis Extraction->Instrumental Analysis Accurate Quantification Accurate Quantification Instrumental Analysis->Accurate Quantification Ratio of Analyte to IS

Caption: Logic of using an internal standard for accurate quantification.

Application Note: Quantitative Analysis of O-Toluic Acid-d7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-Toluic acid-d7 is the deuterium-labeled form of O-Toluic acid, a metabolite that can be of interest in various biomedical and pharmaceutical research areas. Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound allows for the correction of analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.

This application note describes a robust and sensitive LC-MS/MS method for the quantification of O-Toluic acid in human plasma using this compound as an internal standard. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via electrospray ionization (ESI) in negative ion mode using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • O-Toluic Acid reference standard

  • This compound (internal standard, IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • 1.5 mL microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve O-Toluic acid in methanol to prepare a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • System: A UPLC or HPLC system capable of reproducible gradients.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient can be optimized as needed. A potential starting gradient is:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6.1-8 min: 10% B (re-equilibration)

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: Optimized for the instrument, e.g., 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • MRM Transitions: The following transitions are proposed for O-Toluic acid and its deuterated internal standard. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
O-Toluic Acid135.191.110015
This compound142.198.110015

Data Presentation

The performance of this method is summarized in the table below. These values are representative of what can be expected from a validated LC-MS/MS assay for a small molecule like O-Toluic acid in a biological matrix.

ParameterO-Toluic Acid
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ)1 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%RSD)
Intra-day (n=6)< 10%
Inter-day (n=18)< 15%
Accuracy (%RE)
Intra-day (n=6)Within ±10%
Inter-day (n=18)Within ±15%
Recovery
Extraction Recovery> 85%
Matrix EffectMinimal and compensated by the internal standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt centrifuge Centrifugation (14,000 rpm, 10 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject 5 µL reconstitute->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of O-Toluic acid.

logical_relationship cluster_quantification Quantitative Logic cluster_calibration Calibration cluster_result Result peak_area_analyte Peak Area of O-Toluic Acid ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is Peak Area of this compound peak_area_is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve unknown_conc Concentration in Unknown Sample cal_curve->unknown_conc

Caption: Logical relationship for quantification using an internal standard.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of O-Toluic acid in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy by compensating for matrix effects and variations during sample processing. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in research and drug development settings.

Application Note: Structural Confirmation of O-Toluic Acid-d7 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. The strategic replacement of hydrogen atoms with deuterium (²H or D) is a valuable method for simplifying spectra and confirming signal assignments.[1] Deuterium is NMR-inactive at the frequency of proton (¹H) NMR, meaning any proton signal in a molecule will disappear upon deuteration at that specific position.[1] This application note provides a detailed protocol for the structural confirmation of O-Toluic acid-d7, where the aromatic and methyl protons have been replaced by deuterium. By comparing the ¹H and ¹³C NMR spectra of this compound with its non-deuterated analogue, unambiguous structural verification can be achieved. This compound is often used as an internal standard for quantitative analysis by NMR or mass spectrometry.[2]

Expected NMR Data

The key to structural confirmation lies in comparing the NMR data of the deuterated compound with the known data of standard O-Toluic acid.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for O-Toluic acid and the predicted changes for this compound.

Table 1: ¹H NMR Spectral Data Comparison

PositionO-Toluic Acid δ (ppm) in CDCl₃[3]Expected this compound δ (ppm)Rationale for Change
Carboxylic Acid (-COOH)~11.8~11.8The acidic proton is not replaced in this compound.
Aromatic (H6)8.07Signal AbsentProton is replaced by Deuterium.
Aromatic (H4)7.44Signal AbsentProton is replaced by Deuterium.
Aromatic (H3, H5)7.27Signal AbsentProtons are replaced by Deuterium.
Methyl (-CH₃)2.66Signal AbsentProtons are replaced by Deuterium.

Table 2: ¹³C NMR Spectral Data Comparison

PositionO-Toluic Acid δ (ppm) in CDCl₃[4]Expected this compound δ (ppm)Rationale for Change
Carboxylic Acid (C=O)172.5 (approx.)~172.5No significant change expected.
Aromatic (C1)140.0 (approx.)~140.0Signal will be a triplet due to C-D coupling.
Aromatic (C2)131.0 (approx.)~131.0Signal will be a triplet due to C-D coupling.
Aromatic (C6)132.0 (approx.)~132.0Signal will be a triplet due to C-D coupling.
Aromatic (C3)125.8 (approx.)~125.8Signal will be a triplet due to C-D coupling.
Aromatic (C4)130.0 (approx.)~130.0Signal will be a triplet due to C-D coupling.
Aromatic (C5)128.0 (approx.)~128.0Signal will be a triplet due to C-D coupling.
Methyl (-CD₃)21.5 (approx.)~21.5Signal will be a septet due to C-D coupling and may have a lower intensity.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[5]

  • Materials:

    • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃), ~0.6 mL[7]

    • High-quality 5 mm NMR tube and cap[8][9]

    • Pasteur pipette with glass wool or a filter tip[5][7]

    • Small vial

  • Procedure:

    • Weigh 5-25 mg of this compound into a clean, dry vial.[6]

    • Add approximately 0.6 mL of CDCl₃ to the vial.[7]

    • Gently swirl or vortex the vial to completely dissolve the solid. If solubility is an issue, gentle warming can be applied.

    • To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[5][9]

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[7][9]

    • Cap the NMR tube securely and label it clearly.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.[9]

2. NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. Instrument-specific settings should be optimized as needed.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans (NS): 16-64

    • Spectral Width (SW): 20 ppm

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Reference: The residual solvent peak of CDCl₃ (δ ~7.26 ppm) can be used for calibration.

  • ¹³C{¹H} NMR Spectroscopy (Proton Decoupled):

    • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

    • Number of Scans (NS): 1024 or more, depending on concentration.[6]

    • Spectral Width (SW): 240 ppm

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Reference: The solvent peak of CDCl₃ (δ ~77.16 ppm) is used for calibration.

Visualizations

Logical Flow for Structural Confirmation

The following diagram illustrates the logical process of using deuterium labeling to confirm the structure of this compound.

cluster_0 Reference Compound cluster_1 Test Compound cluster_2 Conclusion OT_Struct O-Toluic Acid (C₈H₈O₂) H_NMR ¹H NMR Spectrum: - Aromatic signals - Methyl signal - Carboxyl signal OT_Struct->H_NMR Analysis C_NMR ¹³C NMR Spectrum: - 8 distinct signals OT_Struct->C_NMR Analysis Conclusion Structural Confirmation: Deuteration at aromatic and methyl positions verified. H_NMR->Conclusion Comparison C_NMR->Conclusion Comparison OTD7_Struct This compound (C₈HD₇O₂) H_NMR_d7 ¹H NMR Spectrum: - Only Carboxyl signal - Aromatic/Methyl absent OTD7_Struct->H_NMR_d7 Analysis C_NMR_d7 ¹³C NMR Spectrum: - 8 signals - C-D coupling observed OTD7_Struct->C_NMR_d7 Analysis H_NMR_d7->Conclusion Comparison C_NMR_d7->Conclusion Comparison

Caption: Logical relationship for structural confirmation.

Experimental Workflow Diagram

This diagram outlines the step-by-step workflow from sample receipt to final data analysis and structural confirmation.

start Receive This compound Sample prep 1. Sample Preparation - Weigh 5-25 mg of sample - Dissolve in ~0.6 mL CDCl₃ - Filter into NMR tube start->prep nmr_acq 2. NMR Data Acquisition prep->nmr_acq h_nmr Acquire ¹H Spectrum nmr_acq->h_nmr c_nmr Acquire ¹³C Spectrum nmr_acq->c_nmr process_h Process ¹H Data: - Check for absence of aromatic and methyl proton signals h_nmr->process_h process_c Process ¹³C Data: - Confirm presence of all 8 carbon signals c_nmr->process_c analysis 3. Data Processing & Analysis confirm 4. Structural Confirmation - Compare spectra to non-deuterated standard data analysis->confirm process_h->analysis process_c->analysis end Structure Verified confirm->end

Caption: Experimental workflow for NMR analysis.

References

Application Notes and Protocols: Choosing the Optimal Concentration of O-Toluic acid-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of a stable isotope-labeled internal standard (IS) is a cornerstone of robust quantitative analysis in liquid chromatography-mass spectrometry (LC-MS), particularly in complex biological matrices. O-Toluic acid-d7, a deuterated analog of O-Toluic acid, serves as an excellent internal standard for the quantification of structurally similar analytes, such as benzoic acid derivatives and other organic acids. The selection of an appropriate concentration for the internal standard is a critical step in method development, directly impacting the accuracy, precision, and overall reliability of the analytical method.[1][2]

This document provides a comprehensive guide and detailed protocols for selecting the optimal concentration of this compound for the quantitative analysis of a target analyte in a biological matrix.

Core Principles for Selecting an Internal Standard Concentration

The primary goal when selecting an IS concentration is to ensure consistent and reliable performance across the entire calibration range of the analyte. Several key factors must be considered:

  • Mass Spectrometric Response: The IS should produce a stable and sufficient signal-to-noise ratio (S/N) to minimize the impact of random detection noise.[1]

  • Cross-Interference: It is crucial to assess and minimize any potential signal contribution from the analyte to the IS and vice versa. Regulatory guidelines often recommend that the IS contribution to the analyte signal at the Lower Limit of Quantification (LLOQ) be ≤20%, and the analyte's contribution to the IS signal be ≤5%.[3]

  • Matrix Effects: The IS should effectively compensate for any ion suppression or enhancement caused by the sample matrix. A stable isotope-labeled IS like this compound is ideal for this purpose as it co-elutes with the analyte and experiences similar matrix effects.[1]

  • Detector Saturation: The chosen concentration should not lead to detector saturation, which can result in a non-linear response and inaccurate quantification.

A common starting point for the IS concentration is to aim for a response that is in the mid-range of the analyte's calibration curve, often around the geometric mean of the LLOQ and Upper Limit of Quantification (ULOQ) or approximately 1/3 to 1/2 of the ULOQ concentration.[1]

Experimental Protocol for Determining Optimal this compound Concentration

This protocol outlines a systematic approach to evaluate and select the optimal working concentration of this compound for the quantitative analysis of a hypothetical analyte, "Analyte X," in human plasma.

3.1. Materials and Reagents

  • This compound (certified reference material)

  • Analyte X (certified reference material)

  • Control human plasma (screened for interferences)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Standard laboratory glassware and calibrated pipettes

3.2. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Analyte X Stock Solution (1 mg/mL): Prepare a stock solution of Analyte X in methanol at a concentration of 1 mg/mL.

  • This compound Intermediate and Working Solutions: Prepare a series of intermediate and working solutions of this compound by serial dilution of the stock solution with methanol or an appropriate solvent mixture. These solutions will be used to spike into the samples to achieve the desired final concentrations for evaluation (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).

  • Analyte X Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the Analyte X stock solution into control human plasma to cover the expected analytical range (e.g., LLOQ of 1 ng/mL and ULOQ of 1000 ng/mL).

3.3. Experimental Workflow

The following workflow is recommended to systematically evaluate different concentrations of this compound.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_decision Decision prep_is Prepare this compound Working Solutions (e.g., 10, 50, 100, 500 ng/mL) spike_is Spike each IS concentration into separate sets of Analyte X samples prep_is->spike_is prep_samples Prepare Analyte X Samples: - Blanks - Zero Samples - LLOQ & ULOQ Samples prep_samples->spike_is process_samples Perform Sample Preparation (e.g., Protein Precipitation, SPE) spike_is->process_samples analyze_lcms Analyze Samples by LC-MS/MS process_samples->analyze_lcms eval_response Assess IS Peak Area and S/N Ratio analyze_lcms->eval_response eval_crosstalk Evaluate Cross-Interference (Analyte -> IS and IS -> Analyte) analyze_lcms->eval_crosstalk eval_cal Analyze Calibration Curve Performance (Linearity, Accuracy) analyze_lcms->eval_cal decision Select Optimal Concentration eval_response->decision eval_crosstalk->decision eval_cal->decision

Figure 1. Workflow for the selection of the optimal internal standard concentration.

3.4. Evaluation Criteria and Data Analysis

For each concentration of this compound tested, the following parameters should be evaluated:

3.4.1. Internal Standard Response

The peak area of the internal standard should be consistent across all samples (blanks, calibration standards, and QCs) and should be sufficiently high to ensure good precision.

This compound Concentration (ng/mL)Mean IS Peak Area% RSD of IS Peak AreaS/N Ratio at LLOQ
1050,0008.5>20
50250,0004.2>100
100500,0003.1>200
5002,500,0002.5>1000

Table 1. Example data for the evaluation of the internal standard response at different concentrations.

3.4.2. Cross-Interference Evaluation

  • IS Contribution to Analyte Signal: Analyze a blank sample spiked only with the internal standard. The response in the analyte's MRM transition should be less than 20% of the analyte's response at the LLOQ.

  • Analyte Contribution to IS Signal: Analyze a sample spiked with the analyte at the ULOQ without the internal standard. The response in the IS's MRM transition should be less than 5% of the mean IS response.

This compound Conc. (ng/mL)Analyte Conc. (ng/mL)Response in Analyte MRM% of LLOQ ResponseResponse in IS MRM% of Mean IS Response
1000 (IS only)505%--
01000 (ULOQ)--15,0003%

Table 2. Example data for the evaluation of cross-interference.

3.4.3. Calibration Curve Performance

Analyze a full calibration curve at each this compound concentration. The chosen concentration should result in a linear calibration curve with a high correlation coefficient (r²) and acceptable accuracy and precision at each concentration level.

This compound Conc. (ng/mL)Calibration Curve Range (ng/mL)Regression Model% Accuracy at LLOQ% Accuracy at ULOQ
101 - 1000Linear, 1/x weighting0.998588.5102.3
501 - 1000Linear, 1/x weighting0.999295.2101.5
1001 - 1000Linear, 1/x weighting0.999598.799.8
5001 - 1000Linear, 1/x weighting0.999196.4103.1

Table 3. Example data for the evaluation of calibration curve performance at different IS concentrations.

Selection of the Optimal Concentration

Based on the evaluation of the data, the optimal concentration of this compound is the one that provides:

  • A stable and reproducible IS signal with a low %RSD.

  • Minimal to no cross-interference between the analyte and the IS.

  • The best linearity, accuracy, and precision for the calibration curve across the entire analytical range.

In the example data presented, 100 ng/mL would be selected as the optimal concentration for this compound. It demonstrates excellent calibration curve performance, minimal cross-talk, and a robust IS signal.

Final Method Protocol (Using Optimal IS Concentration)

Once the optimal concentration of this compound is determined (e.g., 100 ng/mL), the final analytical method protocol can be established.

5.1. Preparation of the Internal Standard Working Solution

Prepare a working solution of this compound at a concentration that, when added to the sample, results in the final optimal concentration. For example, if adding 10 µL of IS working solution to 90 µL of plasma, the working solution should be at a concentration of 1 µg/mL to achieve a final concentration of 100 ng/mL in the sample.

5.2. Sample Preparation

  • To 90 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound working solution (at 1 µg/mL).

  • Vortex briefly to mix.

  • Proceed with the established sample extraction procedure (e.g., protein precipitation with acetonitrile, solid-phase extraction).

  • Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.

  • Inject an appropriate volume onto the LC-MS/MS system.

5.3. LC-MS/MS Analysis

Perform the analysis using the validated LC-MS/MS conditions for the analyte and this compound.

Conclusion

The systematic evaluation of different concentrations of this compound is a critical step in the development of a robust and reliable quantitative LC-MS method. By following the protocols outlined in this document and carefully evaluating the internal standard response, cross-interference, and calibration curve performance, researchers can confidently select an optimal concentration that will ensure high-quality data for their studies. This methodical approach is essential for meeting the stringent requirements of bioanalytical method validation and ensuring the integrity of the final results.

References

Troubleshooting & Optimization

Technical Support Center: O-Toluic Acid-d7 Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of O-Toluic acid-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in chromatography?

A1: this compound is a deuterated form of O-Toluic acid and is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its chemical properties are nearly identical to O-Toluic acid, but its increased mass allows it to be distinguished by a mass spectrometer.

Q2: Which chromatographic modes are most suitable for this compound analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common and effective methods for the analysis of this compound. These techniques separate compounds based on their hydrophobicity. Given that O-Toluic acid is an aromatic carboxylic acid, these methods provide good retention and separation from other sample components.

Q3: Why am I observing poor peak shape (tailing) for my this compound peak?

A3: Peak tailing for acidic compounds like this compound in reversed-phase chromatography is often due to secondary interactions between the analyte and the stationary phase. This can be caused by the interaction of the acidic carboxyl group with residual, un-capped silanol groups on the silica-based stationary phase.

Q4: How can I improve the peak shape of my this compound peak?

A4: To improve peak shape, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to between 2.5 and 3.5) with an acidifier like formic acid or trifluoroacetic acid will ensure the carboxyl group of this compound is protonated, reducing its interaction with the stationary phase.

  • Use of an End-Capped Column: Employing a modern, high-purity, end-capped column will minimize the number of available silanol groups, thereby reducing peak tailing.

  • Lower Analyte Concentration: Injecting a lower concentration of the analyte can mitigate column overload, which can also contribute to peak tailing.

Q5: My this compound retention time is inconsistent. What are the potential causes?

A5: Retention time drift can be caused by several factors:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run.

  • Lack of Column Equilibration: The column must be adequately equilibrated with the mobile phase before each injection. A general rule is to flush the column with at least 10 column volumes of the mobile phase.

  • Temperature Fluctuations: Maintaining a constant column temperature using a column oven is crucial for reproducible retention times.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Lower the mobile phase pH to 2.5-3.5 with 0.1% formic acid. Use a high-purity, end-capped C18 or C8 column.
Column overload.Reduce the injection volume or dilute the sample.
Poor Resolution Inadequate separation from other components.Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer. Consider a shallower gradient or a lower isocratic organic content.
Inefficient column.Use a column with a smaller particle size (for UHPLC) or a longer column to increase the number of theoretical plates.
Low Signal Intensity Suboptimal ionization in the mass spectrometer.Ensure the mobile phase is compatible with the ionization source (e.g., electrospray ionization). The presence of a small amount of acid, like formic acid, can aid in protonation and improve signal in positive ion mode.
Sample degradation.Ensure sample stability in the chosen solvent and storage conditions.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure accurate measurements.
Insufficient column equilibration.Equilibrate the column for a sufficient time before starting the analytical run.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

General UHPLC-MS Method for this compound Quantification

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, then hold at 90% B for 1 minute, followed by re-equilibration at 10% B for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Negative Ion Electrospray (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| MRM Transition | To be determined by direct infusion of this compound |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction spike Spike with this compound Internal Standard extraction->spike evaporate Evaporate and Reconstitute spike->evaporate injection UHPLC Injection evaporate->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A typical experimental workflow for the quantification of an analyte using this compound as an internal standard.

troubleshooting_tree start Poor Chromatographic Performance issue_peak_shape Is Peak Shape Poor (Tailing)? start->issue_peak_shape issue_resolution Is Resolution Inadequate? issue_peak_shape->issue_resolution No solution_ph Lower Mobile Phase pH (2.5-3.5) issue_peak_shape->solution_ph Yes solution_gradient Optimize Gradient/Isocratic Elution issue_resolution->solution_gradient Yes end_node Performance Improved issue_resolution->end_node No solution_column Use End-Capped Column solution_ph->solution_column solution_concentration Reduce Sample Concentration solution_column->solution_concentration solution_concentration->end_node solution_column_efficiency Increase Column Efficiency (Longer Column/Smaller Particles) solution_gradient->solution_column_efficiency solution_column_efficiency->end_node

Caption: A troubleshooting decision tree for common chromatographic issues encountered with this compound.

References

Addressing isotopic exchange issues with O-Toluic acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-Toluic acid-d7. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, particularly concerning isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture). This is a significant concern as it alters the mass of your isotopically labeled standard, which can lead to inaccurate quantification in mass spectrometry-based analyses. The loss of deuterium can result in an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration.

This compound has seven deuterium atoms. The deuterium on the carboxylic acid group (-COOH) is highly susceptible to rapid exchange with protons from protic solvents like water and methanol. The deuteriums on the aromatic ring and the methyl group are generally more stable, but can be prone to exchange under certain conditions, such as in the high-temperature environment of a mass spectrometer's ion source.[1][2]

Q2: Which deuterium atoms on this compound are most likely to exchange?

The lability of the deuterium atoms in this compound follows this general trend:

  • Carboxylic Acid Deuterium (-COOD): Most labile and will readily exchange in the presence of protic solvents.

  • Aromatic Ring Deuteriums (C₆D₄): Generally stable, but can undergo back-exchange, particularly in some mass spectrometry ion sources like APCI.[1]

  • Methyl Group Deuteriums (-CD₃): Typically the most stable and least likely to exchange under common analytical conditions.

Q3: What are the primary factors that promote unwanted isotopic exchange?

Several factors can influence the rate of isotopic exchange:

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are the primary source of protons for exchange. Aprotic solvents (e.g., acetonitrile, DMSO, THF) are preferred for storing and handling deuterated standards.[1]

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze H/D exchange. The minimum rate of exchange for many compounds is often found in the pH range of 2.5-3.[1][3]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange. Therefore, it is recommended to store and handle deuterated standards at low temperatures.[1]

  • Matrix Effects: Components in the sample matrix (e.g., biological fluids) can sometimes contribute to isotopic instability.

Q4: How should I properly store and handle this compound to minimize isotopic exchange?

Proper storage and handling are critical for maintaining the isotopic purity of this compound:

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, as recommended by the supplier (e.g., -20°C).[4][5] For solutions, use a high-purity aprotic solvent if possible and store at low temperatures (-20°C or -80°C).[1]

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture.[1] Use dry solvents and minimize the exposure of the compound to protic solvents, especially in working solutions. Prepare fresh working solutions frequently.

Troubleshooting Guides

Issue 1: Decreasing internal standard peak area over time in my LC-MS analysis.

  • Possible Cause: Isotopic exchange of the deuterium on the carboxylic acid group, or potentially on the aromatic ring, leading to a mass shift that is no longer detected at the expected m/z.

  • Troubleshooting Workflow:

    G A Decreasing IS Peak Area B Review Solvent and pH of Solutions A->B C Conduct Autosampler Stability Study B->C If solvent/pH are suspect D Analyze Mass Spectra for Back-Exchange C->D If instability is observed E Switch to Aprotic Solvent for Storage/Sample Prep D->E If back-exchange is confirmed F Optimize Mobile Phase pH D->F If mobile phase is the likely cause G Prepare Fresh Working Solutions More Frequently E->G F->G

    Caption: Troubleshooting workflow for a decreasing internal standard signal.

  • Detailed Steps:

    • Review Solvent and pH: Check the composition of your sample diluent and mobile phase. If they are protic and not pH-optimized, they are a likely cause.

    • Conduct Autosampler Stability Study: Prepare a set of samples and inject them at regular intervals over an extended period (e.g., 24-48 hours) while they are stored in the autosampler. A progressive decrease in the peak area indicates instability under these conditions.

    • Analyze Mass Spectra: Examine the mass spectra of the this compound peak from a later time point in your stability study. Look for the appearance or increase in intensity of ions corresponding to the loss of one or more deuterium atoms (e.g., d6, d5).

    • Implement Corrective Actions:

      • If possible, switch to an aprotic solvent for your stock and working solutions.

      • Optimize the pH of your mobile phase to a range where the exchange is minimized (typically pH 2.5-3), ensuring it is compatible with your chromatography.[1]

      • Prepare working solutions fresh daily or more frequently to minimize the time the standard is in a potentially destabilizing environment.

Issue 2: Inaccurate or imprecise quantitative results.

  • Possible Cause: Undetected isotopic exchange leading to a bias in the analyte-to-internal standard ratio.

  • Troubleshooting Workflow:

    G A Inaccurate/Imprecise Results B Assess Isotopic Purity of Standard A->B C Perform a Matrix Effect Experiment A->C D Review Sample Preparation Procedure A->D E Confirm Isotopic Purity by HRMS B->E If purity is questionable F Compare IS Response in Neat vs. Matrix C->F To diagnose matrix effects G Minimize Exposure to Harsh Conditions (pH, Temp) D->G If sample prep is harsh H Consider a ¹³C-labeled Standard E->H If purity is low

    Caption: Troubleshooting workflow for inaccurate quantitative results.

  • Detailed Steps:

    • Assess Isotopic Purity: The isotopic purity of your standard is crucial.[6]

      • By Mass Spectrometry: Infuse a solution of the this compound into a high-resolution mass spectrometer (HRMS) to determine the distribution of isotopologues (d0 to d7).

      • By NMR: ¹H NMR can be used to quantify any residual protons at the deuterated positions.

    • Perform a Matrix Effect Experiment: Prepare two sets of samples:

      • Set A: this compound in a neat solution (e.g., mobile phase).

      • Set B: A blank matrix sample that has been extracted, with this compound spiked in post-extraction. A significant difference in the internal standard response between Set A and Set B can indicate matrix-induced instability or ion suppression/enhancement.

    • Review Sample Preparation: Minimize the time your samples are exposed to harsh conditions (e.g., extreme pH, high temperatures) during the extraction and processing steps.

    • Consider a More Stable Standard: If isotopic exchange remains a persistent issue that cannot be mitigated through procedural changes, consider using a ¹³C-labeled internal standard of O-Toluic acid, as ¹³C labels are not susceptible to exchange.

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following table provides illustrative data from a hypothetical pH stability study.

Table 1: Illustrative Stability of this compound in Aqueous Solution at 25°C over 24 hours

pH% Remaining as d7-Isotopologue% Converted to d6-IsotopologueNotes
2.0>99%<1%Minimal exchange observed.
4.0~98%~2%Slight exchange of the carboxylic deuterium.
7.0~95%~5%Noticeable exchange at neutral pH.
9.0~90%~10%Increased rate of exchange under basic conditions.

Note: This data is for illustrative purposes only. Actual stability should be determined experimentally under your specific conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a portion (50-70% of the final volume) of a high-purity aprotic solvent (e.g., acetonitrile).

  • Mixing: Gently swirl or sonicate the flask until the standard is completely dissolved.

  • Dilution: Dilute to the final volume with the aprotic solvent.

  • Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or below.

  • Working Solutions: Prepare working solutions by diluting the stock solution with your sample diluent immediately before use. Minimize the use of protic solvents in the final working solution.

Protocol 2: Assessing the Isotopic Stability of this compound

  • Objective: To evaluate the stability of this compound under your specific analytical conditions (e.g., in the sample matrix, in the autosampler).

  • Procedure:

    • Prepare T=0 Samples: Spike a known concentration of this compound into your analytical matrix (e.g., plasma, urine). Immediately process and analyze these samples.

    • Prepare T=X Samples: Spike the same concentration of the standard into the matrix and subject it to the conditions you want to test (e.g., let it sit at room temperature for 4 hours, or store in the autosampler at 4°C for 24 hours).

  • Analysis: Analyze both sets of samples using your LC-MS method.

  • Data Evaluation:

    • Compare the peak area response of the d7-isotopologue between the T=0 and T=X samples. A significant decrease in the response may indicate degradation or isotopic exchange.

    • Examine the mass spectra for any increase in the abundance of lower mass isotopologues (e.g., d6, d5) in the T=X samples compared to the T=0 samples.

    • Calculate the ratio of the peak area of the d7-isotopologue to any observed back-exchanged peaks.

  • Acceptance Criteria: The change in response and the extent of back-exchange should be within the acceptable limits defined by your laboratory's standard operating procedures (e.g., a change of <15%).

References

Improving peak shape and resolution for O-Toluic acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for O-Toluic acid-d7.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., tailing, fronting) for this compound?

Poor peak shape is a common issue when analyzing acidic compounds like this compound. The primary causes are often chemical interactions within the column or physical issues with the HPLC system.

  • Peak Tailing: This is the most frequent problem and is often caused by secondary interactions between the analyte and the stationary phase. This compound, with its polar carboxyl group, can interact with residual silanol groups (-Si-OH) on the surface of silica-based columns, leading to a distorted peak.[1][2] Other causes include using an inappropriate mobile phase pH, column overload, or extra-column dead volume.[3][4]

  • Peak Fronting: This is typically a sign of column overload.[4] Injecting a sample that is too concentrated or has a high injection volume can saturate the stationary phase, causing the peak to appear skewed towards the front.

The following table summarizes common causes of peak distortion and recommended solutions.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: Analyte interacts with active sites on the silica packing.[5]Lower the mobile phase pH to suppress silanol ionization (pH 2.5-3.0).[1] Use a modern, high-purity, end-capped column to minimize available silanol groups.[1][6]
Inappropriate Mobile Phase pH: pH is too close to the analyte's pKa, causing mixed ionization states.[5]Adjust the mobile phase pH to be at least 2 units below the pKa of O-Toluic acid (~2.98).[2]
Column Contamination/Aging: Accumulation of sample matrix components on the column frit or packing material.Backflush the column according to the manufacturer's instructions. If the problem persists, replace the column.[3]
Extra-Column Volume (Dead Volume): Excessive tubing length or improper fittings causing band broadening.[6]Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.[6]
Peak Fronting Sample Overload: Too much sample mass injected onto the column.[4]Reduce the injection volume or dilute the sample. Assess by injecting a 10x diluted sample to see if peak shape improves.[1]
Sample Solvent Incompatibility: Sample is dissolved in a solvent stronger than the mobile phase.[6]Dissolve the sample in the initial mobile phase composition or a weaker solvent.[7]

Below is a workflow to diagnose and resolve peak tailing issues.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Physical Issue: - Check for dead volume - Inspect column for voids/blockage - Check for leaks check_all_peaks->system_issue Yes chemical_issue Suspect Chemical Interaction Issue check_all_peaks->chemical_issue No, only specific peaks end_node Peak Shape Improved system_issue->end_node overload_check Dilute sample 10x. Does peak shape improve? chemical_issue->overload_check overload_solution Issue is Sample Overload. - Reduce injection volume - Decrease sample concentration overload_check->overload_solution Yes ph_check Is mobile phase pH ~2 units below analyte pKa? overload_check->ph_check No overload_solution->end_node ph_solution Adjust Mobile Phase pH. - Lower pH to 2.5-3.0 - Use an appropriate buffer ph_check->ph_solution No column_check Is column old or not end-capped? ph_check->column_check Yes ph_solution->end_node column_solution Use a modern, end-capped column. If problem persists, replace the column. column_check->column_solution Yes column_check->end_node No column_solution->end_node

A flowchart for troubleshooting peak tailing issues.
Q2: How can I improve the resolution between this compound and other analytes?

Improving resolution involves increasing the separation between two peaks while maintaining or improving their sharpness. This can be achieved by manipulating three key chromatographic factors: efficiency, selectivity, and retention.

  • Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can resolve closely eluting compounds. This can be achieved by using a column with smaller particles or a longer column.[8]

  • Change Selectivity (α): This involves changing the relative retention of the analytes. Modifying the mobile phase is often the easiest way to alter selectivity.[9] Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the mobile phase pH.[10][11] A change in the stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl phase) can also provide a significant change in selectivity.[8]

  • Increase Retention Factor (k'): Increasing the retention time of the analytes can sometimes improve resolution, provided the peak broadening is not excessive. This is typically done by decreasing the percentage of the organic solvent in the mobile phase.

Q3: What is the optimal mobile phase pH for analyzing this compound, and how do I select the right buffer?

For ionizable analytes like this compound, the mobile phase pH is a critical parameter that affects retention time, peak shape, and selectivity.[11][12]

The general rule for acidic compounds is to set the mobile phase pH at least 2 pH units below the analyte's pKa to ensure it is in its neutral, un-ionized form.[13] The pKa of O-Toluic acid is approximately 2.98, so a mobile phase pH of around 2.5 is a good starting point.[2] At this pH, the analyte is less polar and better retained on a reversed-phase column, and the ionization of residual silanol groups on the column is suppressed, which minimizes peak tailing.[1]

To maintain a stable pH, a buffer is necessary. The choice of buffer depends on the desired pH and detection method (e.g., UV or Mass Spectrometry).

Acidic Modifier Typical pH (0.1% in water) MS Compatibility Notes
Formic Acid ~2.8ExcellentGood general-purpose modifier for low pH applications with MS detection.[10]
Acetic Acid ~3.2GoodProvides a slightly higher pH than formic acid.[10]
Trifluoroacetic Acid (TFA) ~2.1PoorExcellent for peak shape but causes significant ion suppression in MS detection.[10]
Phosphate Buffer 2.1 (pKa1)PoorProvides excellent buffering capacity but is non-volatile and can harm MS detectors. Ideal for UV-only methods.[14]

The diagram below illustrates how mobile phase pH affects the ionization state of both this compound and the column's silanol groups.

G Effect of Mobile Phase pH on Analyte and Stationary Phase cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 2.5) analyte_high This compound (Ionized, COO⁻) interaction_high Ionic Repulsion & Secondary Interactions -> Poor Retention & Peak Tailing analyte_high->interaction_high silanol_high Silanol Groups (Ionized, SiO⁻) silanol_high->interaction_high analyte_low This compound (Neutral, COOH) interaction_low Hydrophobic Interaction -> Good Retention & Peak Shape analyte_low->interaction_low silanol_low Silanol Groups (Neutral, SiOH) silanol_low->interaction_low

Impact of pH on this compound and silanol groups.
Q4: Which HPLC column (stationary phase) is best suited for this compound analysis?

For a reversed-phase separation of this compound, a modern, high-purity silica column with C18 or C8 bonding is recommended. Key factors to consider are:

  • End-capping: Choose a column that is thoroughly end-capped. End-capping is a process that deactivates most of the residual silanol groups that cause peak tailing with polar and acidic compounds.[1]

  • Particle Size: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and better resolution, but also generate higher backpressure.[6]

  • pH Stability: Ensure the column is stable at the low pH required for the analysis. Most modern silica-based columns are stable in a pH range of 2 to 8.[15]

Q5: My sample is in a complex matrix (e.g., plasma, tissue). How should I prepare it for analysis?

Proper sample preparation is critical for robust and reliable results, as it removes interferences that can suppress detector signals, contaminate the column, and cause matrix effects.[16][17]

  • Protein Precipitation (PPT): A common method for biological samples where a solvent like acetonitrile or methanol is added to precipitate proteins.[16] While fast and simple, it may not remove other interferences like phospholipids.

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquids. By acidifying the aqueous phase, this compound will be in its neutral form and can be extracted into an organic solvent.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for sample cleanup. For an acidic compound like this compound, a mixed-mode or ion-exchange SPE cartridge can be used to isolate it from complex matrices.

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol provides a starting point for developing a robust HPLC method.

  • Column Selection:

    • Stationary Phase: C18, 2.1 x 50 mm, 1.8 µm particle size (for high efficiency).

    • Ensure the column is well end-capped and rated for use at low pH.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • HPLC System Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2-5 µL (minimize to prevent overload).

    • Detection: UV at 230 nm or as determined by a wavelength scan.[18]

    • Gradient Program (Starting Point):

      • 0.0 min: 10% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 10% B

      • 8.0 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile.

    • Dilute the stock solution to the desired working concentration using the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B). This ensures solvent compatibility and good peak shape.[7]

  • Optimization:

    • Adjust the gradient slope to improve the resolution of this compound from any impurities or other analytes.

    • If peak shape is still suboptimal, consider preparing the mobile phase with a phosphate buffer at pH 2.5 (for UV detection only).

References

Linearity and calibration curve issues with O-Toluic acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-Toluic acid-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding linearity and calibration curve issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of O-Toluic acid, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. Its primary application is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Using a deuterated internal standard that is chemically almost identical to the analyte (O-Toluic acid) allows for accurate correction of variations that can occur during sample preparation and analysis.

Q2: What are the typical purity requirements for this compound to be used as an internal standard?

A2: For reliable quantitative results, it is recommended that the deuterated internal standard has high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are considered ideal. High purity is crucial to prevent interference and to minimize the contribution of any unlabeled analyte that may be present as an impurity, which could lead to an overestimation of the analyte's concentration.

Q3: How should this compound be stored?

A3: this compound is generally stable if stored under recommended conditions.[2] Typically, it should be stored at room temperature or as specified by the supplier on the certificate of analysis.[2][3] For long-term storage, it is advisable to keep the compound in a tightly sealed container to protect it from moisture. After a prolonged period, such as three years, it is recommended to re-analyze the compound for chemical purity before use.[2]

Troubleshooting Guide: Linearity and Calibration Curve Issues

This guide addresses common problems encountered when developing and running calibration curves with this compound as an internal standard.

Issue 1: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve deviates from a straight line, particularly at the high or low concentration ends.

  • The coefficient of determination (R²) is below the acceptable limit (typically <0.99).

Potential Causes and Solutions:

Potential CauseRecommended Action
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Solution: Dilute the upper-end calibration standards and the samples that fall in this range. Alternatively, you can reduce the sensitivity of the mass spectrometer by adjusting parameters such as the detector gain.
Matrix Effects Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, causing ion suppression or enhancement. Solution: Improve the sample preparation method to more effectively remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure that the analyte and this compound co-elute to compensate for matrix effects.
In-source Fragmentation The deuterated internal standard may lose a deuterium atom in the ion source of the mass spectrometer, leading to a signal at the mass transition of the unlabeled analyte. Solution: Optimize the ion source parameters, such as collision energy and cone voltage, to minimize in-source fragmentation.
Formation of Adducts or Dimers At higher concentrations, the analyte may form dimers or adducts with salts (e.g., sodium), which can lead to a non-linear response. Solution: Optimize the mobile phase composition, for example, by adding a small amount of a volatile buffer like ammonium formate to promote the formation of the desired protonated or deprotonated molecule.
Issue 2: Poor Reproducibility and Precision

Symptoms:

  • High variability (%CV) in the response of quality control (QC) samples.

  • Inconsistent peak areas for the internal standard across the calibration curve and samples.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inconsistent Sample Preparation Variability in extraction recovery between samples can lead to poor precision. Solution: Ensure that the sample preparation procedure is well-controlled and standardized. The use of an automated liquid handler can improve consistency.
Instability of this compound The deuterated internal standard may be unstable in the sample matrix or in the prepared solutions. Solution: Investigate the stability of this compound in the matrix and in the final extract under the storage and analytical conditions. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
Isotopic Exchange (H/D Exchange) Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly if the deuterium labels are on acidic or basic sites. Solution: Assess the stability of the deuterium labels by incubating the internal standard in the mobile phase and sample diluent for a period equivalent to the analytical run time. If exchange is observed, consider using an aprotic solvent for stock solutions and minimizing the time the standard spends in aqueous solutions.
Issue 3: High Background Noise or Interferences

Symptoms:

  • Elevated baseline in the chromatogram.

  • Presence of interfering peaks at or near the retention time of the analyte or internal standard.

Potential Causes and Solutions:

Potential CauseRecommended Action
Contaminated Solvents or Reagents Impurities in the solvents or reagents used for sample preparation or the mobile phase can contribute to high background noise. Solution: Use high-purity, LC-MS grade solvents and reagents.
Carryover Residual analyte or internal standard from a previous injection can be carried over to the next run, affecting the accuracy of low-concentration samples. Solution: Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and time.
Presence of Unlabeled Analyte in the Internal Standard The this compound standard may contain a small amount of unlabeled O-Toluic acid. Solution: Check the certificate of analysis for the isotopic purity of the standard. Inject a high concentration of the internal standard solution alone to check for a signal at the analyte's mass transition.

Experimental Protocols

Protocol 1: Preparation of Stock and Calibration Standards
  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of O-Toluic acid and this compound reference standards.

    • Dissolve each standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions at a concentration of 1 mg/mL.

    • Store the stock solutions at -20°C or as recommended.

  • Working Standard Solution Preparation:

    • Prepare a series of working standard solutions by serially diluting the O-Toluic acid stock solution with the appropriate solvent (e.g., 50:50 methanol:water).

    • Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration.

  • Calibration Curve Preparation:

    • Spike a known volume of blank biological matrix (e.g., plasma) with the appropriate working standard solutions to create a series of calibration standards at different concentrations.

    • Add a fixed volume of the working internal standard solution to each calibration standard.

    • The final calibration curve should consist of a blank sample (matrix with internal standard), a zero sample (matrix without analyte or internal standard), and at least six to eight non-zero concentration levels.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Sample Thawing: Thaw the biological samples and quality control samples at room temperature.

  • Aliquoting: Aliquot a specific volume (e.g., 100 µL) of each sample, calibration standard, and QC into a microcentrifuge tube.

  • Addition of Internal Standard: Add a fixed volume of the working internal standard solution to all tubes except the zero sample.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, typically 3x the sample volume) to each tube.

  • Vortexing: Vortex the tubes for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometry Detection chromatography->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow from sample preparation to quantification.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions start Non-Linear Calibration Curve (R² < 0.99) detector_sat Detector Saturation? start->detector_sat matrix_fx Matrix Effects? start->matrix_fx in_source_frag In-source Fragmentation? start->in_source_frag dilute Dilute high concentration standards detector_sat->dilute Yes optimize_prep Improve sample cleanup matrix_fx->optimize_prep Yes optimize_ms Optimize MS source parameters in_source_frag->optimize_ms Yes

References

Stability and proper storage conditions for O-Toluic acid-d7 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of O-Toluic acid-d7 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: The choice of solvent depends on the requirements of your specific application. This compound is slightly soluble in chloroform[1]. Based on its non-deuterated counterpart, o-Toluic acid, it is expected to have limited solubility in water but higher solubility in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, ether, and acetone[2][3][4]. For stock solutions, DMSO is a common choice.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to store this compound solutions at low temperatures. Based on stability information for the non-deuterated form, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months[4]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials[4].

Q3: How long is the solid form of this compound stable?

A3: The solid form of this compound is generally stable when stored correctly. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area[5][6]. Some suppliers recommend storing the solid at room temperature[2], while others suggest -20°C[1][7]. One supplier advises that the compound should be re-analyzed for chemical purity after three years of storage[2].

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong bases and strong oxidizing agents[6][8]. Contact with these substances should be avoided to prevent degradation of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in solution upon storage The storage temperature is too high, or the solution is supersaturated.Store the solution at a lower temperature (-20°C or -80°C). If the issue persists, consider preparing a more dilute solution.
Inconsistent experimental results The this compound solution may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid material. Perform a stability test to determine the acceptable storage duration for your specific solvent and conditions (see Experimental Protocols section).
Difficulty dissolving the compound The chosen solvent may not be appropriate, or the concentration is too high.Try a different solvent with higher dissolving power for this compound, such as DMSO or ethanol. Gentle warming or sonication may aid dissolution, but be cautious as this could accelerate degradation if the compound is unstable in the chosen solvent at elevated temperatures.

Stability and Solubility Data

Table 1: Solubility of o-Toluic Acid (non-deuterated)

Solvent Solubility Reference
ChloroformSlightly Soluble[1]
WaterLimited Solubility[2][3]
EthanolSoluble[2][3]
EtherSoluble[2][3]
AcetoneSoluble[2][3]
DMSO27 mg/mL[4]

Table 2: Recommended Storage Conditions for o-Toluic Acid Solutions (in DMSO)

Storage Temperature Recommended Maximum Storage Period Reference
-20°C1 month[4]
-80°C6 months[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Calibrated analytical balance

    • Appropriate volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

    • Pipettes

    • Vortex mixer

    • Cryo-storage vials

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: ~143.19 g/mol ). For example, for 10 mL of a 10 mM solution, you would need 14.319 mg.

    • Accurately weigh the calculated amount of this compound solid and transfer it to the volumetric flask.

    • Add approximately half of the final desired volume of DMSO to the flask.

    • Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

    • Once dissolved, add DMSO to the flask up to the calibration mark.

    • Invert the flask several times to ensure the solution is homogeneous.

    • Aliquot the stock solution into single-use cryo-storage vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep_start Weigh this compound dissolve Dissolve in Solvent prep_start->dissolve aliquot Aliquot into Vials dissolve->aliquot storage_neg_20 Store at -20°C aliquot->storage_neg_20 Store storage_neg_80 Store at -80°C aliquot->storage_neg_80 Store time_points Analyze at T=0, T=1wk, T=1mo, etc. storage_neg_20->time_points Retrieve Samples storage_neg_80->time_points Retrieve Samples analytical_method LC-MS or GC-MS Analysis time_points->analytical_method compare Compare with T=0 analytical_method->compare

Caption: Experimental workflow for assessing the stability of this compound solutions.

troubleshooting_guide start Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Duration, Aliquots) start->check_storage Yes continue_exp Continue Experiment start->continue_exp No check_prep Review Solution Preparation Protocol check_storage->check_prep Conditions OK fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution Conditions Not OK check_prep->fresh_solution Protocol OK check_prep->fresh_solution Protocol Not OK stability_test Perform Stability Study fresh_solution->stability_test stability_test->continue_exp

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Minimizing Ion Suppression with O-Toluic Acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-Toluic acid-d7 as an internal standard to minimize ion suppression in complex matrices during liquid chromatography-mass spectrometry (LC-MS) analysis.

Troubleshooting Guides

Ion suppression can significantly impact the accuracy, precision, and sensitivity of LC-MS assays.[1][2][3] this compound, as a deuterated internal standard, is an excellent tool to compensate for these matrix effects due to its similar physicochemical properties to the unlabeled analyte, leading to co-elution and experiencing similar degrees of ion suppression or enhancement.[4][5] However, issues can still arise. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or Inconsistent Analyte and/or Internal Standard (IS) Signal Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte and this compound.[2][3][6] Poor Ionization Efficiency: Suboptimal ion source parameters (e.g., temperature, gas flow).[5] Contamination: Buildup of salts or sample residues in the ion source or mass spectrometer inlet.[6]Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][7] Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate the analyte and IS from matrix interferences.[2][8] Optimize Ion Source Parameters: Adjust temperature, gas flows, and voltages to maximize signal for both the analyte and this compound.[5] Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source and mass spectrometer inlet.[6]
Analyte and this compound Show Different Degrees of Ion Suppression (Differential Matrix Effect) Chromatographic Separation: A slight difference in retention time between the analyte and this compound can expose them to different co-eluting matrix components.[4][9] Deuterium-Hydrogen Exchange: In certain mobile phases or sample conditions, deuterium atoms on this compound may exchange with hydrogen, altering its properties.[4]Fine-tune Chromatography: Adjust the mobile phase composition or gradient to ensure perfect co-elution of the analyte and this compound.[8] Evaluate Mobile Phase: Ensure the mobile phase pH and composition do not promote deuterium-hydrogen exchange. Test the stability of the deuterated standard in the analytical solutions.[4]
High Background Noise Mobile Phase Contamination: Impurities in solvents or additives.[6] Sample Matrix: Complex matrices inherently have higher background noise.Use High-Purity Solvents: Employ LC-MS grade solvents and additives. Improve Sample Cleanup: As with ion suppression, enhanced sample preparation can reduce background noise.[2]
Poor Peak Shape Column Overload or Contamination: Injecting too much sample or buildup of contaminants on the column.[6] Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte's chemistry.Reduce Injection Volume: Dilute the sample to avoid overloading the column.[7] Column Maintenance: Use a guard column and regularly flush or replace the analytical column. Mobile Phase Optimization: Experiment with different mobile phase compositions and pH.
Retention Time Shifts Column Degradation: The stationary phase of the column is breaking down.[6] Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase.[6] Fluctuating Flow Rate: Issues with the LC pump.[6]Replace Column: If the column has been used extensively, it may need to be replaced. Consistent Mobile Phase Preparation: Ensure accurate and consistent preparation of all mobile phases. LC System Maintenance: Perform regular maintenance on the LC system, including pump seals.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred for minimizing ion suppression?

A1: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS analysis.[4] Because their chemical and physical properties are nearly identical to the unlabeled analyte, they co-elute during chromatography.[4][5] This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[4]

Q2: How can I definitively determine if ion suppression is affecting my analysis?

A2: A post-column infusion experiment is a robust method to identify regions of ion suppression in your chromatogram.[1][8] This involves infusing a constant flow of your analyte and this compound solution into the mobile phase after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the constant signal baseline indicates that co-eluting components from the matrix are causing ion suppression at that specific retention time.[1]

Q3: What are the primary causes of ion suppression in complex biological matrices?

A3: Ion suppression is mainly caused by co-eluting endogenous components from the biological sample that compete with the analyte for ionization in the mass spectrometer's ion source.[2][5] Common culprits in matrices like plasma and urine include phospholipids, salts, proteins, and lipids.[10]

Q4: Can the concentration of this compound affect the analysis?

A4: Yes. If the concentration of the internal standard is too high, it can compete with the analyte for ionization, potentially suppressing the analyte's signal.[5][11] Conversely, if the concentration is too low, the signal may be noisy and unreliable. It is crucial to optimize the concentration of this compound to be within the linear range of the assay and comparable to the expected concentration of the analyte.[5]

Q5: What should I do if I still observe significant ion suppression even with this compound?

A5: While this compound can compensate for ion suppression, it doesn't eliminate the root cause. If suppression is severe, it can lead to a loss of sensitivity. In such cases, focus on improving the sample preparation method to remove the interfering matrix components.[2][7] Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation.[1] You can also further optimize your chromatographic method to achieve better separation between your analyte and the interfering compounds.[2][8]

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

This experiment helps to identify the retention time regions where ion suppression occurs.

Materials:

  • Standard solution of the analyte and this compound in mobile phase.

  • Syringe pump.

  • T-connector.

  • Blank, extracted matrix samples.

Procedure:

  • Setup: Connect the LC column outlet to one port of a T-connector. Connect a syringe pump containing the analyte and this compound standard solution to the second port. Connect the third port to the mass spectrometer's ion source.

  • Infusion: Begin infusing the standard solution at a low, constant flow rate (e.g., 10-20 µL/min) to obtain a stable baseline signal for both the analyte and the internal standard.[5]

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Data Analysis: Monitor the signal of the infused analyte and this compound throughout the chromatographic run. A decrease in the signal at any point indicates ion suppression caused by co-eluting matrix components at that retention time.[1]

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol quantifies the extent of ion suppression or enhancement.

Materials:

  • Blank, extracted matrix samples.

  • Neat solution of the analyte and this compound in the final mobile phase composition.

Procedure:

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Matrix): Spike the blank, extracted matrix with the analyte and this compound at a known concentration.

    • Set B (Analyte in Neat Solution): Prepare a solution of the analyte and this compound in the mobile phase at the same concentration as Set A.

  • LC-MS Analysis: Inject and analyze both sets of samples under the same LC-MS conditions.

  • Calculate Matrix Effect: The matrix effect can be calculated as a percentage using the following formula:

    Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    A value of 100% indicates no matrix effect. A value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.

Visualizations

IonSuppressionWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Evaluation cluster_outcome Outcome Prep Prepare Blank Matrix and QC Samples Spike Spike with Analyte and this compound Prep->Spike Extract Extract Samples (e.g., SPE, LLE) Spike->Extract LCMS Analyze Samples by LC-MS Extract->LCMS CheckSignal Acceptable Signal Intensity? LCMS->CheckSignal CheckIS Consistent Analyte/IS Ratio? CheckSignal->CheckIS Yes Fail Method Fails: Troubleshoot CheckSignal->Fail No Pass Method Passes CheckIS->Pass Yes CheckIS->Fail No

Caption: Experimental workflow for assessing ion suppression.

IonSuppressionMechanism cluster_source Ion Source cluster_effects Matrix Effects cluster_result Result ESI_Droplet ESI Droplet (Analyte + Matrix Components) Gas_Phase_Ions Gas Phase Ions (Analyte) ESI_Droplet->Gas_Phase_Ions Ionization Process Suppression Reduced Analyte Signal (Ion Suppression) Gas_Phase_Ions->Suppression Competition Competition for Charge Competition->ESI_Droplet Droplet_Properties Altered Droplet Properties (Viscosity, Surface Tension) Droplet_Properties->ESI_Droplet Neutralization Gas Phase Neutralization Neutralization->Gas_Phase_Ions

Caption: Mechanism of electrospray ion suppression.

TroubleshootingTree cluster_investigate Investigation cluster_solutions Solutions Start Inconsistent/Low Signal CheckNeat Neat Standard Signal OK? Start->CheckNeat CheckCoelution Analyte & IS Co-elute? CheckNeat->CheckCoelution Yes OptimizeLCMS Optimize LC-MS System CheckNeat->OptimizeLCMS No PostColumnInfusion Post-Column Infusion Shows Suppression? CheckCoelution->PostColumnInfusion Yes OptimizeChromo Optimize Chromatography CheckCoelution->OptimizeChromo No PostColumnInfusion->OptimizeChromo No ImproveSamplePrep Improve Sample Prep (SPE/LLE) PostColumnInfusion->ImproveSamplePrep Yes DiluteSample Dilute Sample ImproveSamplePrep->DiluteSample

Caption: Troubleshooting decision tree for ion suppression.

References

Impact of solvent choice on O-Toluic acid-d7 performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the performance of O-Toluic acid-d7. It is intended for researchers, scientists, and drug development professionals utilizing this internal standard in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C to ensure its stability and prevent degradation. For maximum product recovery, it is recommended to centrifuge the original vial before opening the cap.

Q2: In which solvents is this compound soluble?

Q3: What is the primary application of this compound?

A3: this compound is a deuterium-labeled analog of O-Toluic acid and is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of O-Toluic acid and related compounds.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy and precision of quantification.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent for Sample Injection The solvent used to dissolve the this compound standard and the sample should be as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can lead to peak distortion.
Column Overload Reduce the concentration of the this compound solution being injected. Overloading the column can lead to peak fronting.
Secondary Interactions with Column O-Toluic acid is a carboxylic acid. Interactions between the acidic analyte and the stationary phase can cause peak tailing. Ensure the mobile phase pH is appropriate to suppress the ionization of the acid. Adding a small amount of an acidic modifier like formic acid to the mobile phase can improve peak shape.
Column Contamination or Degradation If peak shape issues persist across multiple injections and with different analytes, the column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
Issue 2: Low Signal Intensity or Ion Suppression

Reduced signal intensity for this compound can lead to poor sensitivity and inaccurate quantification.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source.[1][2] To mitigate this, improve sample preparation methods (e.g., solid-phase extraction) to remove interfering components. A post-column infusion experiment can help identify regions of ion suppression.
Incompatible Mobile Phase Additives Non-volatile buffers (e.g., phosphate buffers) are not suitable for LC-MS and can cause signal suppression and contaminate the instrument. Use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate.
Suboptimal Ionization The choice of solvent and additives can significantly impact ionization efficiency. For ESI-MS, protic solvents like methanol and water are often used.[3] The addition of a small percentage of an organic acid like formic acid can aid in protonation and enhance the signal in positive ion mode.
Solvent Quality The use of low-quality solvents can introduce contaminants that lead to ion suppression and high background noise. Always use LC-MS grade solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

A detailed methodology for preparing standard solutions for use in LC-MS analysis.

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve the weighed standard in 1 mL of methanol (LC-MS grade).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Standard Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve the desired final concentration.

    • The composition of the final diluent should ideally match the initial mobile phase conditions of the LC-MS method.

    • Store the working solution at 2-8°C for short-term use.

Protocol 2: Generic LC-MS Method for this compound Analysis

A starting point for developing a quantitative method.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode (to deprotonate the carboxylic acid).

  • MRM Transition: To be determined by infusing a standard solution of this compound and its non-deuterated analog to identify the precursor and product ions.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis prep Sample and Standard Preparation lc_separation LC Separation (Reversed-Phase) prep->lc_separation Injection ionization Mass Spectrometry (ESI) lc_separation->ionization Elution detection Detection (MRM) ionization->detection quantification Data Analysis and Quantification detection->quantification

Caption: A simplified workflow for the analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Poor this compound Performance start Poor Performance Observed peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low Signal Intensity? start->signal_intensity peak_shape->signal_intensity No injection_solvent Check Injection Solvent vs. Mobile Phase peak_shape->injection_solvent Yes matrix_effects Evaluate Matrix Effects (Post-Column Infusion) signal_intensity->matrix_effects Yes column_overload Reduce Analyte Concentration injection_solvent->column_overload secondary_interactions Adjust Mobile Phase pH column_overload->secondary_interactions mobile_phase_additives Use Volatile Buffers matrix_effects->mobile_phase_additives ionization_optimization Optimize Source Parameters mobile_phase_additives->ionization_optimization

Caption: A decision tree for troubleshooting common this compound issues.

References

Ensuring the accuracy of O-Toluic acid-d7 stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the accuracy of O-Toluic acid-d7 stock solution preparation. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of O-Toluic acid, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] As a stable isotope-labeled internal standard, it is chemically almost identical to the non-labeled analyte (O-Toluic acid) and behaves similarly during sample preparation, chromatography, and ionization. This allows for accurate correction of variations that can occur during the analytical process, leading to more precise and reliable quantification of the target analyte.

Q2: What are the most critical factors to consider when preparing an this compound stock solution?

The most critical factors for accurate stock solution preparation are:

  • Purity of the solid material: Always use a well-characterized this compound solid with a certificate of analysis (CoA) that specifies its chemical and isotopic purity.

  • Accurate weighing: Use a calibrated analytical balance and appropriate weighing techniques to minimize errors.

  • Correct solvent selection and volume: Ensure the chosen solvent completely dissolves the this compound and use calibrated volumetric flasks for accurate volume measurement.

  • Homogeneity of the solution: Thoroughly mix the solution to ensure the this compound is completely dissolved and evenly distributed.

  • Proper storage: Store the stock solution under appropriate conditions (e.g., temperature, light protection) to prevent degradation.

Q3: What are the common causes of inaccurate stock solution concentrations?

Inaccuracies in stock solution concentrations can arise from several sources:

  • Weighing errors: Inaccurate balance calibration, static electricity, or improper handling of the solid material.

  • Incomplete dissolution: Failure to completely dissolve the this compound in the chosen solvent.

  • Solvent evaporation: Leaving the solution exposed to the air for extended periods can lead to an increase in concentration.

  • Degradation: The stability of the stock solution can be affected by temperature, light, and pH.

  • Cross-contamination: Using unclean glassware or equipment can introduce impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results between different preparations of the same stock solution. Weighing errors, incomplete dissolution, or volumetric inaccuracies.1. Verify the calibration of the analytical balance. 2. Use an anti-static device when weighing. 3. Ensure the this compound is fully dissolved by visual inspection and sonication if necessary. 4. Use Class A volumetric flasks and ensure the meniscus is read correctly at eye level.
Observed degradation of the stock solution over time. Improper storage conditions (temperature, light exposure), or microbial contamination.1. Store the stock solution at the recommended temperature, typically 2-8°C or -20°C for long-term storage. 2. Protect the solution from light by using amber vials or storing it in the dark. 3. Consider sterile filtering the solution if microbial growth is a concern.
Low response or no signal for this compound in the analytical instrument. Incorrect stock solution concentration, degradation, or instrument issues.1. Prepare a fresh dilution of the stock solution and re-analyze. 2. Verify the instrument parameters, such as the mass transition and collision energy. 3. Check for any issues with the LC-MS/MS system, such as a clogged injector or a failing detector.
Presence of unlabeled O-Toluic acid in the stock solution. Low isotopic purity of the starting material.1. Review the Certificate of Analysis for the isotopic purity of the this compound. 2. If the isotopic purity is low, consider purchasing a new batch with higher purity. 3. Account for the contribution of the unlabeled analyte in your calculations if a higher purity standard is not available.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

Materials:

  • This compound (solid, with Certificate of Analysis)

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • 10 mL Class A volumetric flask

  • Spatula

  • Weighing paper or boat

  • Sonicator

  • Pipettes and tips

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of this compound onto a piece of weighing paper or a weighing boat using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, place the flask in a sonicator for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add methanol to the volumetric flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask with the compound name, concentration, solvent, preparation date, and preparer's initials. Store the solution in a tightly sealed container at 2-8°C, protected from light.

Protocol 2: Verification of Stock Solution Concentration by LC-MS/MS

This protocol outlines a general procedure for verifying the concentration of the prepared stock solution using a calibration curve prepared from a certified reference material.

1. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by serially diluting a certified O-Toluic acid standard (non-deuterated) in a suitable solvent (e.g., methanol) to cover a desired concentration range.

2. Sample Preparation:

  • Prepare a working solution of the newly prepared this compound stock solution by diluting it to a concentration that falls within the calibration curve range.

  • Prepare a set of quality control (QC) samples at low, medium, and high concentrations from the newly prepared stock solution.

3. LC-MS/MS Analysis:

  • Analyze the calibration standards, the diluted this compound working solution, and the QC samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the O-Toluic acid standard against its concentration.

  • Determine the concentration of the this compound working solution and the QC samples from the calibration curve.

  • The calculated concentration should be within a predefined acceptance criterion (e.g., ±15%) of the nominal concentration.

Quantitative Data Summary

Table 1: Solubility of O-Toluic Acid in Various Solvents

SolventSolubility
WaterSlightly soluble[2][3]
EthanolSoluble[2][3]
MethanolSoluble[3]
EtherSoluble[2][3]
ChloroformSoluble[3]
AcetoneSoluble[2]

Table 2: Representative LC-MS/MS Parameters for O-Toluic Acid Analysis

ParameterSetting
LC Column C18 reverse-phase column
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode
MRM Transition (Quantifier) Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (Qualifier) Precursor Ion (m/z) -> Product Ion (m/z)
Collision Energy Optimized for each transition
Cone Voltage Optimized for the compound

Note: Specific MRM transitions and optimal parameters need to be determined empirically for each instrument.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_verify Concentration Verification cluster_storage Storage & Use weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Volume dissolve->dilute homogenize Homogenize dilute->homogenize prep_cal Prepare Calibration Curve homogenize->prep_cal Use for Verification analyze LC-MS/MS Analysis homogenize->analyze Analyze Sample prep_cal->analyze quantify Quantify Concentration analyze->quantify store Store at 2-8°C quantify->store Verified Solution use Use in Experiments store->use

Caption: Workflow for this compound stock solution preparation and verification.

troubleshooting_logic cluster_prep Preparation Issues cluster_stability Stability Issues cluster_instrument Instrumental Issues start Inaccurate Results? weigh Check Weighing start->weigh dissolve Ensure Complete Dissolution start->dissolve volume Verify Volumetric Accuracy start->volume storage Review Storage Conditions start->storage purity Check Isotopic Purity start->purity degradation Assess for Degradation start->degradation params Verify MS Parameters start->params system Check LC-MS System start->system

Caption: Logical troubleshooting flow for inaccurate this compound results.

References

Validation & Comparative

Validation of Analytical Methods: A Comparative Guide Featuring O-Toluic Acid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development and bioanalysis, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. The choice of an appropriate internal standard (IS) is paramount to the success of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides a comprehensive overview of the validation of an analytical method using O-Toluic acid-d7, a deuterated analog, as an internal standard. We present a comparative analysis of its performance against other commonly used internal standards, supported by representative experimental data and detailed protocols.

The Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative bioanalysis to compensate for the variability inherent in sample preparation and the analytical process itself. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, thereby accounting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their behavior is nearly identical to the unlabeled analyte, leading to more accurate and precise measurements.

Performance Comparison of this compound

This compound is a suitable internal standard for the quantification of acidic drugs, particularly those containing a carboxylic acid moiety, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents. Its deuteration provides a mass shift that is easily distinguishable by the mass spectrometer from the unlabeled analyte, while maintaining very similar chromatographic retention times and ionization efficiencies.

To illustrate its performance, we present a hypothetical validation of an LC-MS/MS method for the quantification of a representative acidic drug, "Drug X," in human plasma.

Table 1: Comparison of Internal Standard Performance for the Analysis of "Drug X"
Internal StandardAnalyte Retention Time (min)IS Retention Time (min)Matrix Effect (%)Recovery (%)
This compound 2.542.5598.5 ± 4.292.1 ± 5.5
Analyte-d4 (SIL IS)2.542.5499.2 ± 3.893.5 ± 4.9
Structural Analog IS3.123.1285.7 ± 9.888.4 ± 8.2
No Internal Standard2.54-75.3 ± 15.191.8 ± 6.3

As shown in Table 1, this compound demonstrates comparable performance to a specific deuterated internal standard for the analyte ("Analyte-d4"), with minimal matrix effects and consistent recovery. In contrast, a structural analog internal standard shows greater variability, and the absence of an internal standard leads to significant matrix effects, highlighting the importance of using a suitable IS.

Validation of the Analytical Method for "Drug X" using this compound

A comprehensive validation of the bioanalytical method for "Drug X" was performed according to the principles outlined by regulatory agencies such as the FDA and EMA. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters for "Drug X" using this compound
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.9985
Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (%) 85 - 115% (±20% at LLOQ)95.8 - 104.2%
Precision (%RSD) ≤ 15% (≤20% at LLOQ)≤ 8.7%
Matrix Effect (%) 85 - 115%98.5%
Recovery (%) Consistent and reproducible92.1%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Bias ≤ 15%Passed

The results demonstrate that the analytical method using this compound as an internal standard is linear, accurate, precise, and robust for the quantification of "Drug X" in human plasma.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the key experimental protocols for the validation studies.

Sample Preparation
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • MS System: Sciex 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Drug X: [to be specified based on analyte]

    • This compound: m/z 142.1 -> 97.1

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.

cluster_0 Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex & Centrifuge ppt->vortex2 supernatant Transfer Supernatant vortex2->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample preparation workflow for plasma analysis.

cluster_1 Method Validation Logic start Method Development linearity Linearity & Range start->linearity selectivity Selectivity start->selectivity stability Stability start->stability accuracy Accuracy linearity->accuracy precision Precision linearity->precision lloq LLOQ linearity->lloq validated Validated Method accuracy->validated precision->validated lloq->validated matrix Matrix Effect selectivity->matrix recovery Recovery matrix->recovery recovery->validated stability->validated

Logical flow of the analytical method validation process.

Conclusion

A Comparative Guide to O-Toluic Acid-d7 and Other Deuterated Internal Standards for Aromatic Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard due to their ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, matrix effects, and instrument response.

This guide provides a comparative overview of O-Toluic acid-d7, a deuterated internal standard, and other commonly used deuterated analogues for the quantification of aromatic carboxylic acids. While direct comparative performance data for this compound is not extensively available in peer-reviewed literature, this guide will present its characteristics alongside published performance data for structurally similar deuterated standards, Benzoic acid-d5 and Phenylacetic acid-d7, to serve as a benchmark for analytical method validation.

The Role of an Ideal Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. Its primary function is to normalize the analytical signal of the analyte, correcting for variability that can be introduced at various stages of the analytical workflow. An ideal internal standard, such as a deuterated version of the analyte, will co-elute with the analyte and exhibit identical behavior during extraction and ionization.

cluster_0 Analytical Workflow cluster_1 Sources of Variability Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Add Internal Standard (IS) LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Analyte Concentration Analyte Concentration Data Processing->Analyte Concentration Ratio of Analyte Peak Area to IS Peak Area Extraction Inconsistency Extraction Inconsistency Extraction Inconsistency->Sample Preparation Matrix Effects (Ion Suppression/Enhancement) Matrix Effects (Ion Suppression/Enhancement) Matrix Effects (Ion Suppression/Enhancement)->LC-MS Analysis Instrument Drift Instrument Drift Instrument Drift->LC-MS Analysis

Figure 1: General workflow of a bioanalytical method using an internal standard to mitigate analytical variability.

Comparison of Deuterated Internal Standards for Aromatic Carboxylic Acids

This compound, Benzoic acid-d5, and Phenylacetic acid-d7 are all suitable internal standards for the analysis of small aromatic carboxylic acids. The choice of a specific internal standard often depends on the exact analyte being quantified to ensure the closest possible physicochemical match.

Internal StandardMolecular FormulaMolecular Weight ( g/mol )Degree of Deuteration
This compound C₈HD₇O₂143.207
Benzoic acid-d5 C₇HD₅O₂127.155
Phenylacetic acid-d7 C₈HD₇O₂143.197

Table 1: Physicochemical properties of selected deuterated internal standards.

Performance Data of Comparable Deuterated Internal Standards

The following table summarizes published performance data for bioanalytical methods using Benzoic acid-d5 and Phenylacetic acid-d7. This data serves as a reference for the expected performance of a validated LC-MS method for aromatic carboxylic acids using a deuterated internal standard like this compound.

ParameterBenzoic acid-d5 (for Benzoic Acid Analysis)Phenylacetic acid-d7 (for Phenylacetic Acid Analysis)
Linearity (R²) 0.9996Not explicitly stated, but method was validated
Recovery 91.1% - 108.2%>81%
Precision (%CV) Not explicitly statedWithin ±15%
Accuracy 95.7% - 102.2%Within ±15%
Lower Limit of Quantification (LLOQ) 0.3 µg/mL1 µg/g (tissue), 0.8 µg/mL (plasma)

Table 2: Representative performance data for Benzoic acid-d5 and Phenylacetic acid-d7 as internal standards in LC-MS analyses.

cluster_0 Ideal Internal Standard Logic Analyte Analyte Observed Analyte Signal Observed Analyte Signal Analyte->Observed Analyte Signal Internal Standard (IS) Internal Standard (IS) Observed IS Signal Observed IS Signal Internal Standard (IS)->Observed IS Signal Analytical Variability Analytical Variability Analytical Variability->Observed Analyte Signal Affects Analytical Variability->Observed IS Signal Affects Similarly Analyte/IS Ratio Analyte/IS Ratio Observed Analyte Signal->Analyte/IS Ratio Observed IS Signal->Analyte/IS Ratio Accurate Quantification Accurate Quantification Analyte/IS Ratio->Accurate Quantification Normalizes Variability

Figure 2: Logical relationship demonstrating how an ideal internal standard compensates for analytical variability.

Experimental Protocols

Below is a representative experimental protocol for the quantification of an aromatic carboxylic acid in a biological matrix using a deuterated internal standard. This protocol is a composite based on common practices in the field and should be optimized for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution (e.g., this compound at 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components. For example:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-20% B

    • 2.6-3.5 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both the analyte and the internal standard.

Conclusion

A Comparative Performance Analysis: O-Toluic Acid-d7 versus Non-Deuterated Internal Standards in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the quest for accurate and reproducible quantification is paramount. The choice of a suitable internal standard is a critical determinant of data integrity in chromatographic methods coupled with mass spectrometry. This guide provides an objective comparison of the performance of O-Toluic acid-d7, a deuterated internal standard, against a non-deuterated structural analog internal standard for the quantitative analysis of O-Toluic acid.

Internal standards (IS) are indispensable in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] They are compounds of a known concentration added to samples to correct for variations that can occur during sample preparation and analysis.[1][2] An ideal internal standard should exhibit chemical and physical behavior as close to the analyte of interest as possible.[1] This is where the critical distinction between deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards lies.

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This mass difference allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical properties remain nearly identical.[1] Non-deuterated standards, often structural analogues, possess a similar chemical structure to the analyte but are not isotopically labeled.[1] While they can compensate for some variability, their physical and chemical properties may differ more significantly from the analyte compared to their deuterated counterparts.[1]

The primary advantage of using deuterated internal standards like this compound is their ability to closely mimic the analyte throughout the entire analytical process, from extraction to detection.[1] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are a significant source of variability.[1][3] Matrix effects arise from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4] By co-eluting, the deuterated standard effectively normalizes the analyte's signal, leading to more accurate and reliable results.[1][3]

Experimental Data

The following tables summarize hypothetical, yet representative, data from an experiment designed to compare the performance of this compound and a non-deuterated internal standard (p-Toluic acid, a structural isomer) in the quantification of O-Toluic acid in a complex matrix like human plasma.

Table 1: Recovery in Human Plasma

Internal StandardSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %)
This compound 5049.298.42.1
Non-deuterated IS 5042.885.68.5

Table 2: Matrix Effect in Human Plasma

Internal StandardAnalyte Response (Neat Solution)Analyte Response (Post-extraction Spike)Matrix Effect (%)
This compound 105,000102,900-2.0
Non-deuterated IS 105,00088,200-16.0

Table 3: Precision in Different Plasma Lots

Plasma LotInternal StandardMean Calculated Concentration (ng/mL)RSD (%)
Lot A This compound50.11.8
Non-deuterated IS53.27.9
Lot B This compound49.82.3
Non-deuterated IS46.59.1
Lot C This compound50.32.0
Non-deuterated IS55.18.3

The data clearly indicates that this compound provides more consistent recovery, is less susceptible to matrix effects, and yields higher precision across different plasma lots, demonstrating its effectiveness in mitigating matrix-induced variability.[5]

Experimental Protocols

A representative protocol for the quantification of O-Toluic acid in human plasma using this compound as an internal standard followed by LC-MS/MS analysis is detailed below.

Objective: To quantify the concentration of O-Toluic acid in human plasma using a deuterated and a non-deuterated internal standard.

Materials and Reagents:

  • O-Toluic acid analytical standard

  • This compound internal standard

  • p-Toluic acid (non-deuterated internal standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (ultrapure)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare stock solutions of O-Toluic acid, this compound, and p-Toluic acid in methanol at a concentration of 1 mg/mL.

    • Prepare working standard solutions of O-Toluic acid by serial dilution of the stock solution with 50:50 methanol:water.

    • Prepare internal standard working solutions of this compound and p-Toluic acid at a concentration of 100 ng/mL in 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard, or blank), add 10 µL of the internal standard working solution (either this compound or p-Toluic acid).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Negative Ion Mode):

      • Ion Source: ESI

      • Monitor the following MRM transitions:

        • O-Toluic acid: Q1/Q3 (e.g., 135.1 -> 91.1)

        • This compound: Q1/Q3 (e.g., 142.1 -> 98.1)

        • p-Toluic acid: Q1/Q3 (e.g., 135.1 -> 91.1) - Note: a different product ion would be ideal if available to avoid cross-talk, but for a structural isomer, the fragmentation may be similar.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of O-Toluic acid in the plasma samples from the calibration curve.

Visualizations

G Experimental Workflow for Internal Standard Use cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Plasma Sample Add_IS Add Known Amount of Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (Analyte and IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: Workflow for quantitative analysis using an internal standard.

G Mitigation of Matrix Effects with a Deuterated Internal Standard cluster_non_deuterated Non-Deuterated Internal Standard cluster_deuterated Deuterated Internal Standard (this compound) Analyte1 Analyte Elution1 Chromatographic Elution Analyte1->Elution1 IS1 Non-Deuterated IS IS1->Elution1 Matrix1 Matrix Components Matrix1->Elution1 MS1 Mass Spectrometer Ion Source Elution1->MS1 Slightly different retention times Suppression1 Uneven Ion Suppression MS1->Suppression1 Result1 Inaccurate Quantification Suppression1->Result1 Analyte2 Analyte (O-Toluic acid) Elution2 Chromatographic Co-elution Analyte2->Elution2 IS2 Deuterated IS (this compound) IS2->Elution2 Matrix2 Matrix Components Matrix2->Elution2 MS2 Mass Spectrometer Ion Source Elution2->MS2 Identical retention time Correction Matrix Effects Compensated MS2->Correction Result2 Accurate Quantification Correction->Result2

Caption: How a co-eluting deuterated standard corrects for matrix effects.

References

The Gold Standard for Bioanalysis: Unveiling the Accuracy and Precision of O-Toluic Acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of O-Toluic acid-d7, a deuterated internal standard, against other common alternatives, supported by established performance data from analytical method validation.

In the landscape of bioanalytical techniques, particularly those employing mass spectrometry such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are indispensable for correcting variability. This variability can arise from sample preparation, instrument response fluctuations, and matrix effects. A high-quality internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Deuterated standards, such as this compound, are widely regarded as the "gold standard" for such applications.

The Advantage of Deuteration

This compound is a stable isotope-labeled (SIL) version of O-Toluic acid, where seven hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the internal standard to be distinguished from the native analyte by a mass spectrometer. Crucially, the chemical and physical properties of this compound remain nearly identical to its non-deuterated counterpart. This ensures that it behaves similarly during critical analytical steps, including extraction, derivatization, and ionization. This co-elution and similar behavior are fundamental to its ability to accurately compensate for analytical variability, leading to more robust and reliable quantitative results.

Performance in Focus: Accuracy and Precision

The primary metrics for evaluating the performance of an analytical method are accuracy and precision. Accuracy reflects how close a measured value is to the true value, often expressed as percent recovery. Precision measures the reproducibility of the measurements, typically represented by the relative standard deviation (RSD).

Validated analytical methods employing deuterated internal standards consistently demonstrate superior performance in both accuracy and precision. While specific data for this compound in a particular matrix for a specific analyte requires targeted validation, the expected performance characteristics are well-established within the scientific community.

Table 1: Expected Performance of a Validated LC-MS/MS Method Using this compound as an Internal Standard

Performance ParameterAcceptance CriteriaTypical Performance with this compound
Accuracy 80-120% of the nominal concentration (85-115% for non-clinical)95-105%
Precision (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification)< 10%
Linearity (r²) ≥ 0.99> 0.995

These values represent typical performance and may vary depending on the specific analyte, matrix, and instrumentation.

Comparison with Alternative Internal Standards

While deuterated standards are highly effective, other types of internal standards are also used in bioanalysis. The choice often depends on factors like cost, availability, and the specific requirements of the assay.

Table 2: Comparison of this compound with Other Internal Standard Types

Internal Standard TypeAdvantagesDisadvantagesImpact on Accuracy & Precision
This compound (Deuterated) - Closely mimics analyte behavior- Co-elutes with the analyte- Excellent correction for matrix effects and extraction variability- Higher cost compared to structural analogsHighest Accuracy and Precision
Structural Analog - Lower cost- Readily available- Different retention time and ionization efficiency than the analyte- May not fully compensate for matrix effectsGood to Moderate Accuracy and Precision
¹³C-Labeled Standard - Minimal chromatographic shift from the analyte- Less prone to isotopic exchange than some deuterated standards- Generally the most expensive optionVery High Accuracy and Precision (Comparable to Deuterated)

The use of a structural analog, while cost-effective, introduces a greater risk of inaccurate quantification due to potential differences in extraction recovery and ionization suppression or enhancement compared to the analyte. ¹³C-labeled standards offer performance comparable to deuterated standards but are often significantly more expensive.

Experimental Protocols: A Blueprint for Success

The following provides a generalized experimental protocol for the quantification of an aromatic acid analyte in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh the reference standard of the aromatic acid analyte and dissolve it in an appropriate solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh the this compound and dissolve it in the same solvent as the analyte.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentration levels. Prepare a working solution of this compound at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the this compound working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for acidic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and this compound.

Data Analysis
  • Integrate the peak areas for both the analyte and this compound.

  • Calculate the peak area ratio (analyte peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using this compound.

G Analyte Analyte Variability Analytical Variability (Extraction Loss, Matrix Effects, Instrument Fluctuation) Analyte->Variability IS This compound (IS) IS->Variability Ratio Peak Area Ratio (Analyte / IS) Variability->Ratio Both affected similarly Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Correction

Caption: Logical relationship of how this compound corrects for variability.

Cross-Validation of Analytical Methods Using O-Toluic Acid-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods utilizing O-Toluic acid-d7 as a deuterated internal standard. The information herein is supported by established principles of bioanalytical method validation and representative experimental data to assist in the selection and cross-validation of robust and reliable analytical techniques.

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing for effective compensation for variability during sample preparation and analysis. This compound, as a deuterated analog of o-toluic acid, is an ideal internal standard for the quantification of acidic drugs and their metabolites.

The Importance of Cross-Validation

Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide equivalent results for a given analyte in a specific biological matrix.[1] This is a critical step when data from different methods or laboratories will be combined or compared in a single study. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines that outline the requirements for bioanalytical method validation, including instances where cross-validation is necessary.[2]

Comparison of Analytical Methods

In a typical cross-validation scenario, a "reference" method is compared against a "comparator" method. Below is a summary of expected performance data from a hypothetical cross-validation of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of an acidic drug in human plasma, using this compound as the internal standard.

Table 1: Comparison of LC-MS/MS Method Performance

ParameterMethod A (Reference)Method B (Comparator)Acceptance Criteria (Typical)
Linearity (r²) >0.995>0.996≥0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.8 ng/mLSignal-to-noise > 5
Intra-day Precision (%CV) ≤ 8.5%≤ 7.9%≤15% (≤20% for LLOQ)
Inter-day Precision (%CV) ≤ 10.2%≤ 9.8%≤15% (≤20% for LLOQ)
Accuracy (%Bias) -5.2% to +6.8%-4.5% to +5.9%±15% (±20% for LLOQ)
Matrix Effect (%CV of IS-Normalized MF) 8.9%9.3%≤15%
Recovery (%) 85.2 ± 5.1%88.9 ± 4.7%Consistent, precise, and reproducible

Data is representative and synthesized from typical performance characteristics of validated LC-MS/MS methods using deuterated internal standards.

Experimental Protocols

Detailed methodologies are essential for the successful cross-validation of analytical methods. Below are representative protocols for the quantification of an acidic drug in human plasma using this compound as an internal standard.

Protocol 1: Sample Preparation - Protein Precipitation
  • Aliquoting: Transfer 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 200 ng/mL in methanol) to each tube and vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components, for example, starting at 5% B, ramping to 95% B, holding, and then re-equilibrating.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for both the analyte and this compound.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the bioanalytical method validation workflow and the logical basis for using a deuterated internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation MD_Selectivity Selectivity & Specificity MD_LLOQ Sensitivity (LLOQ) MD_Selectivity->MD_LLOQ MD_Linearity Linearity & Range MD_LLOQ->MD_Linearity MD_Accuracy Accuracy & Precision MD_Linearity->MD_Accuracy MD_Recovery Recovery MD_Accuracy->MD_Recovery MD_Stability Stability MD_Recovery->MD_Stability MV_IntraDay Intra-day Precision & Accuracy MD_Stability->MV_IntraDay MV_InterDay Inter-day Precision & Accuracy MV_IntraDay->MV_InterDay MV_Matrix Matrix Effect MV_InterDay->MV_Matrix MV_Stability Comprehensive Stability MV_Matrix->MV_Stability CV_MethodA Reference Method MV_Stability->CV_MethodA CV_Comparison Compare QC Samples CV_MethodA->CV_Comparison CV_MethodB Comparator Method CV_MethodB->CV_Comparison CV_Acceptance Assess Equivalence CV_Comparison->CV_Acceptance

Bioanalytical Method Validation Workflow

Deuterated_IS_Rationale cluster_0 Sources of Variability cluster_1 Correction Mechanism cluster_2 Result Var_Prep Sample Preparation (e.g., Extraction Loss) Analyte Analyte Var_Prep->Analyte IS This compound (IS) Var_Prep->IS Var_Inject Injection Volume Var_Inject->Analyte Var_Inject->IS Var_Matrix Matrix Effects (Ion Suppression/Enhancement) Var_Matrix->Analyte Var_Matrix->IS Ratio Analyte / IS Ratio Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Rationale for Deuterated Internal Standard Use

Conclusion

The cross-validation of analytical methods is a crucial practice in drug development to ensure data integrity and consistency. The use of a deuterated internal standard like this compound is highly recommended for the bioanalysis of acidic drugs and their metabolites. It provides superior accuracy, precision, and robustness by effectively compensating for matrix effects and other sources of variability inherent in the analysis of complex biological samples. The representative data and protocols provided in this guide underscore the expected advantages of employing this compound, aligning with the stringent requirements of regulatory bodies for bioanalytical method validation.

References

Assessing the Recovery of O-Toluic Acid-d7: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. O-Toluic acid-d7, a deuterated analog of o-toluic acid, serves as a valuable internal standard in mass spectrometry-based bioanalytical methods. Its near-identical physicochemical properties to the unlabeled analyte allow it to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative results. This guide provides a comparative overview of this compound recovery in various sample types, supported by experimental data and detailed protocols.

The recovery of an internal standard is a critical parameter in method validation, as it indicates the efficiency of the extraction process. While 100% recovery is not always achievable, it is crucial that the recovery is consistent and reproducible across samples. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of consistent recovery for both the analyte and the internal standard.[1][2]

Comparative Recovery of this compound

The following table summarizes the typical recovery rates of this compound in different sample matrices using common extraction techniques. It is important to note that recovery can be influenced by the specific protocol, including the choice of solvents and pH.

Sample MatrixExtraction MethodTypical Recovery (%)Reference
Plasma Protein Precipitation (PPT)85 - 95%[3]
Liquid-Liquid Extraction (LLE)90 - 105%[4]
Solid-Phase Extraction (SPE)92 - 102%[5]
Urine Dilute-and-Shoot>95%N/A
Liquid-Liquid Extraction (LLE)88 - 98%N/A
Solid-Phase Extraction (SPE)90 - 100%N/A
Water Solid-Phase Extraction (SPE)95 - 105%N/A
Soil QuEChERS80 - 95%N/A

Note: The recovery data presented is based on typical performance for deuterated internal standards in the specified matrices and methods. Actual recovery may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline common experimental protocols for the extraction of acidic compounds like o-toluic acid from various matrices, where this compound would be used as an internal standard.

Plasma Sample Preparation

1. Protein Precipitation (PPT):

  • Objective: To remove proteins from plasma samples.

  • Procedure:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

    • Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE):

  • Objective: To isolate the analyte and internal standard from the plasma matrix.

  • Procedure:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

    • Add 50 µL of an aqueous buffer to adjust the pH (e.g., 1M acetate buffer, pH 5).

    • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE):

  • Objective: To purify and concentrate the analyte and internal standard.

  • Procedure:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol containing 5% ammonium hydroxide).

    • Evaporate the eluate and reconstitute the residue for LC-MS/MS analysis.

Urine Sample Preparation

Dilute-and-Shoot:

  • Objective: A simple and rapid method for cleaner samples.

  • Procedure:

    • To 50 µL of urine, add 10 µL of this compound internal standard solution.

    • Add 440 µL of a suitable diluent (e.g., mobile phase).

    • Vortex and inject directly into the LC-MS/MS system.

Water Sample Preparation

Solid-Phase Extraction (SPE):

  • Objective: To concentrate the analyte from a large volume of water.

  • Procedure:

    • To 100 mL of a water sample, add 100 µL of this compound internal standard solution.

    • Acidify the sample to pH < 3 with a suitable acid (e.g., formic acid).

    • Condition a polymeric SPE cartridge with methanol and then acidified water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with acidified water.

    • Dry the cartridge under vacuum.

    • Elute the analyte and internal standard with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate and reconstitute for analysis.

Soil Sample Preparation

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Objective: A streamlined method for the extraction of a wide range of analytes from a complex matrix.

  • Procedure:

    • To 10 g of homogenized soil, add 10 mL of water and 100 µL of this compound internal standard solution.

    • Add 10 mL of acetonitrile and a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Take an aliquot of the acetonitrile supernatant and subject it to dispersive SPE (dSPE) cleanup by adding it to a tube containing a dSPE sorbent (e.g., PSA, C18).

    • Vortex and centrifuge.

    • The final supernatant is ready for LC-MS/MS analysis.

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for assessing internal standard recovery and a conceptual diagram of how a deuterated internal standard functions in LC-MS analysis.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Calculation Sample Matrix Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition LCMS->Data Peak Peak Area Integration (Analyte & IS) Data->Peak Ratio Calculate Peak Area Ratio Peak->Ratio Recovery Determine % Recovery Ratio->Recovery cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Analyte Analyte CoExtraction CoExtraction Analyte->CoExtraction Co-extraction IS This compound (IS) IS->CoExtraction Co-extraction Matrix Matrix Components Matrix->CoExtraction Partial Removal Ionization Ionization Matrix->Ionization Matrix Effect (Suppression/Enhancement) CoElution CoElution CoExtraction->CoElution Co-elution CoElution->Ionization Ionization AnalyteSignal AnalyteSignal Ionization->AnalyteSignal Analyte Signal ISSignal ISSignal Ionization->ISSignal IS Signal Ratio Analyte/IS Ratio AnalyteSignal->Ratio Ratio Calculation ISSignal->Ratio Ratio Calculation Quantification Quantification Ratio->Quantification Accurate Quantification

References

O-Toluic Acid-d7: The Gold Standard for Validating Isomeric Compound Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isomeric compounds presents a significant challenge in analytical chemistry, particularly within the realms of drug metabolism, environmental analysis, and quality control. Isomers, with their identical mass and often similar physicochemical properties, can be difficult to separate and distinguish, leading to potential inaccuracies in analytical results. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to enhance the accuracy and precision of such quantitative methods. This guide provides a comprehensive comparison of O-Toluic acid-d7, a deuterated internal standard, against non-deuterated alternatives for the validation of isomeric toluic acid (ortho-, meta-, and para-toluic acid) quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of Internal Standards in Isomer Analysis

Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation, injection, and analysis. In the context of LC-MS/MS, an ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency, thereby compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix.

Deuterated internal standards, such as this compound, are considered the "gold standard" because their physical and chemical properties are nearly identical to the corresponding non-labeled analyte.[1][2][3] This close similarity ensures that the analyte and the internal standard behave almost identically throughout the analytical process, leading to more accurate and precise quantification. Non-deuterated internal standards, often structural analogs, may have different retention times and be affected differently by matrix components, which can compromise the reliability of the results.[1][2]

Comparative Analysis: this compound vs. a Non-Deuterated Internal Standard

To illustrate the superior performance of this compound, this guide presents a comparative analysis with a hypothetical, yet representative, non-deuterated structural analog internal standard (e.g., 2,4-dimethylbenzoic acid) for the quantification of o-, m-, and p-toluic acid.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the expected quantitative performance of an LC-MS/MS method for the simultaneous analysis of toluic acid isomers using this compound versus a non-deuterated internal standard. The data is representative of typical validation results and highlights the key performance indicators of linearity, accuracy, precision, and recovery.

Table 1: Linearity of Calibration Curves

AnalyteInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
o-Toluic AcidThis compound1 - 1000> 0.999
m-Toluic AcidThis compound1 - 1000> 0.999
p-Toluic AcidThis compound1 - 1000> 0.999
o-Toluic AcidNon-Deuterated IS1 - 1000> 0.995
m-Toluic AcidNon-Deuterated IS1 - 1000> 0.994
p-Toluic AcidNon-Deuterated IS1 - 1000> 0.996

Table 2: Accuracy and Precision (Intra-day and Inter-day)

AnalyteInternal StandardSpiked Conc. (ng/mL)Accuracy (%)Precision (RSD %)
o-Toluic Acid
This compound1098.5 - 101.2< 5
50099.1 - 100.8< 3
90098.9 - 101.5< 4
Non-Deuterated IS1092.1 - 108.5< 10
50094.5 - 105.3< 8
90093.8 - 106.1< 9
m-Toluic Acid
This compound1099.0 - 101.8< 4
50098.7 - 100.5< 3
90099.2 - 101.1< 3
Non-Deuterated IS1090.5 - 109.8< 12
50093.2 - 106.7< 9
90091.9 - 107.5< 10
p-Toluic Acid
This compound1098.8 - 101.5< 5
50099.3 - 100.9< 2
90098.6 - 101.3< 4
Non-Deuterated IS1091.2 - 108.9< 11
50092.8 - 107.1< 8
90093.1 - 106.9< 9

Table 3: Recovery

AnalyteInternal StandardSpiked Concentration (ng/mL)Recovery (%)
o-Toluic AcidThis compound10095 - 105
m-Toluic AcidThis compound10096 - 104
p-Toluic AcidThis compound10094 - 106
o-Toluic AcidNon-Deuterated IS10085 - 115
m-Toluic AcidNon-Deuterated IS10082 - 118
p-Toluic AcidNon-Deuterated IS10087 - 113

As demonstrated in the tables, the use of this compound is expected to yield superior linearity, accuracy, precision, and more consistent recovery compared to a non-deuterated internal standard. This is attributed to its ability to more effectively compensate for analytical variability, especially in complex matrices.

Experimental Protocols

A robust and well-documented experimental protocol is crucial for reproducible results. The following is a representative LC-MS/MS method for the simultaneous quantification of o-, m-, and p-toluic acid in a biological matrix (e.g., plasma).

Materials and Reagents
  • o-Toluic acid, m-Toluic acid, p-Toluic acid certified reference standards

  • This compound certified reference standard

  • Non-deuterated internal standard (e.g., 2,4-dimethylbenzoic acid)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Human plasma (or other relevant biological matrix)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of o-, m-, p-toluic acid, and the internal standards in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with 50:50 methanol:water to create calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (or the non-deuterated IS) at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of analyte stock solutions into the biological matrix.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard spiking solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge again before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: A column suitable for isomer separation, such as a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient program should be optimized to achieve baseline separation of the three isomers. A representative gradient is as follows:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 60% B

    • 8-9 min: Linear gradient to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: Return to 10% B

    • 10.1-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: The specific precursor and product ions for each analyte and internal standard should be optimized by direct infusion. Representative transitions are:

    • o-, m-, p-Toluic acid: m/z 135.1 -> 91.1

    • This compound: m/z 142.1 -> 98.1

    • Non-deuterated IS (2,4-dimethylbenzoic acid): m/z 149.1 -> 105.1

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for choosing a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/Standard/QC Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Injection into UHPLC Centrifuge2->Inject Separate Chromatographic Separation (Phenyl-Hexyl Column) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Figure 1. Experimental workflow for the quantification of toluic acid isomers.

G cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Resulting Quantification Analyte Toluic Acid Isomer Analyte_Props Properties (Retention Time, pKa, etc.) Analyte->Analyte_Props IS_Deuterated This compound IS_Deuterated_Props Nearly Identical Properties IS_Deuterated->IS_Deuterated_Props IS_Analog Non-Deuterated Analog IS IS_Analog_Props Different Properties IS_Analog->IS_Analog_Props Matrix_Effect Matrix Effects Analyte_Props->Matrix_Effect Recovery_Var Recovery Variability Analyte_Props->Recovery_Var IS_Deuterated_Props->Matrix_Effect Similar Behavior IS_Deuterated_Props->Recovery_Var Similar Behavior IS_Analog_Props->Matrix_Effect Different Behavior IS_Analog_Props->Recovery_Var Different Behavior Accurate_Quant Accurate & Precise Quantification Matrix_Effect->Accurate_Quant Compensation Inaccurate_Quant Potentially Inaccurate & Imprecise Quantification Matrix_Effect->Inaccurate_Quant Incomplete Compensation Recovery_Var->Accurate_Quant Compensation Recovery_Var->Inaccurate_Quant Incomplete Compensation

Figure 2. Rationale for choosing a deuterated internal standard.

Conclusion

The validation of analytical methods for isomeric compounds requires careful consideration of the internal standard to ensure the generation of reliable and accurate data. While non-deuterated internal standards can be employed, the evidence strongly supports the superiority of deuterated internal standards like this compound.[1][2] Their ability to closely mimic the behavior of the target analytes throughout the analytical process provides more effective compensation for matrix effects and other sources of variability. For researchers, scientists, and drug development professionals engaged in the quantitative analysis of isomeric compounds, the use of a deuterated internal standard is a critical step towards achieving the highest standards of data quality and integrity.

References

Justification for Selecting O-Toluic Acid-d7 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Internal Standard Selection in LC-MS/MS Bioanalysis

In the rigorous landscape of bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of data quality, ensuring the accuracy and precision of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive justification for the selection of O-Toluic acid-d7, a deuterated stable isotope-labeled (SIL) internal standard, over non-deuterated alternatives such as structural analogs. The superior performance of this compound is demonstrated through comparative data, detailed experimental protocols, and logical workflows.

The Gold Standard: Why Deuterated Internal Standards Excel

The fundamental principle of an internal standard is to mimic the behavior of the analyte of interest throughout the analytical process, compensating for variations in sample preparation, injection volume, and instrument response.[1] Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely regarded as the "gold standard" for this purpose.[1] By replacing hydrogen atoms with deuterium, the chemical and physical properties of the molecule remain nearly identical to the analyte, O-Toluic acid. This ensures co-elution during chromatography and equivalent ionization efficiency in the mass spectrometer, leading to superior correction for matrix effects.[2]

Performance Comparison: this compound vs. A Structural Analog

To illustrate the advantages of this compound, this guide presents a comparison with a common alternative, a structural analog internal standard. For the quantitative analysis of O-Toluic acid, a plausible structural analog would be p-Toluic acid, which has a similar chemical structure but different chromatographic and mass spectrometric properties.

The following tables summarize hypothetical yet representative experimental data from a method validation study comparing the performance of this compound and p-Toluic acid as internal standards for the quantification of O-Toluic acid in human plasma.

Table 1: Linearity of Calibration Curve

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound 1 - 1000> 0.999
p-Toluic acid1 - 10000.995

Table 2: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound Low598.5 3.2
Mid100101.2 2.5
High80099.3 1.8
p-Toluic acidLow592.18.7
Mid100105.86.4
High80094.65.9

Table 3: Matrix Effect Evaluation

Internal StandardMatrix Factor
This compound 0.98 - 1.03
p-Toluic acid0.85 - 1.15

The data clearly indicates that the use of this compound results in a more linear calibration curve, superior accuracy and precision across all quality control levels, and significantly reduced matrix effects compared to the structural analog. This enhanced performance is directly attributable to the near-identical physicochemical properties of the deuterated internal standard and the analyte.

Experimental Protocols

To achieve the results presented, the following experimental protocol for the LC-MS/MS analysis of O-Toluic acid in human plasma is recommended:

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or p-Toluic acid at 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • O-Toluic acid: Precursor Ion > Product Ion

    • This compound: Precursor Ion > Product Ion

    • p-Toluic acid: Precursor Ion > Product Ion

Visualizing the Rationale: Workflows and Pathways

To further clarify the decision-making process and the experimental workflow, the following diagrams are provided.

Internal_Standard_Selection start Start: Need for Quantitative Analysis decision1 Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->decision1 select_sil Select SIL Internal Standard (e.g., this compound) decision1->select_sil Yes consider_analog Consider Structural Analog (e.g., p-Toluic acid) decision1->consider_analog No validate_method Perform Method Validation (Linearity, Accuracy, Precision, Matrix Effect) select_sil->validate_method consider_analog->validate_method end End: Robust and Reliable Quantitative Method validate_method->end

Caption: Logical workflow for internal standard selection.

Bioanalytical_Workflow sample Biological Sample (e.g., Human Plasma) add_is Spike with Internal Standard (this compound) sample->add_is extraction Sample Preparation (Protein Precipitation) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing (Analyte/IS Ratio) lcms->data result Quantitative Result data->result

Caption: Bioanalytical sample preparation and analysis workflow.

References

Safety Operating Guide

Proper Disposal of O-Toluic Acid-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of O-Toluic acid-d7 is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and environmental impact.

Essential Safety and Handling Information

This compound, a deuterated form of o-Toluic acid, is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance. This includes wearing protective gloves, clothing, and eye/face protection.[3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for O-Toluic acid, which is chemically similar to its deuterated counterpart.

PropertyValue
Molecular Formula C₈HD₇O₂
Molecular Weight 143.19 g/mol
Flash Point 148 °C (298 °F)[1][3]
Auto-ignition Temperature 495 °C (923 °F)[1][3]
Storage Temperature -20°C[5]

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[3][4]

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4]

2. Handling of Unused or Waste this compound:

  • Unused or waste this compound should be kept in its original or a compatible, tightly sealed container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Label the waste container clearly as "Hazardous Waste: this compound" and include any other information required by your local regulations.

3. Spill Management and Cleanup:

  • In the event of a spill, immediately evacuate the area and restrict access.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.[1][2]

  • For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • Clean the spill area with a suitable solvent, and dispose of all contaminated materials (e.g., wipes, absorbent pads) as hazardous waste.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, must be disposed of as hazardous waste.

  • Place these items in a sealed, clearly labeled hazardous waste bag or container.

5. Final Disposal:

  • The disposal of this compound waste must be conducted through a licensed professional waste disposal service.[2]

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Your institution's EHS department will provide specific guidance on the proper procedures for collection and disposal.

  • Handle uncleaned containers with the same precautions as the product itself.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess 2. Assess Waste Type ppe->assess solid_waste Unused/Waste Solid assess->solid_waste Solid spill Spill assess->spill Spill contaminated_materials Contaminated Materials assess->contaminated_materials Contaminated contain_solid 3a. Place in Labeled Hazardous Waste Container solid_waste->contain_solid contain_spill 3b. Sweep Up, Avoid Dust Place in Hazardous Container spill->contain_spill contain_materials 3c. Place in Labeled Hazardous Waste Bag/Container contaminated_materials->contain_materials contact_ehs 4. Contact EHS for Pickup and Professional Disposal contain_solid->contact_ehs contain_spill->contact_ehs contain_materials->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

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